Fasitibant free base
Descripción
FASITIBANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Propiedades
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSDHOWSLEEKJ-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49Cl2N6O6S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236032 | |
| Record name | Fasitibant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869939-83-3 | |
| Record name | (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869939-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fasitibant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasitibant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15646 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasitibant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASITIBANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fasitibant Free Base: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of fasitibant free base, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Fasitibant has been investigated for its therapeutic potential in inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its mechanism centers on the competitive blockade of the B2R, a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the pro-inflammatory and pain-sensitizing effects of its endogenous ligand, bradykinin.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
The primary mechanism of action of fasitibant is its high-affinity binding to and inhibition of the bradykinin B2 receptor. The B2R is constitutively expressed in various tissues and, upon activation by bradykinin, couples to Gq and Gi proteins.[1] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These pathways contribute to the physiological and pathophysiological effects of bradykinin, such as vasodilation, increased vascular permeability, and the sensation of pain.
Fasitibant acts as a competitive antagonist at the B2R, effectively blocking the binding of bradykinin and thereby preventing the initiation of these downstream signaling cascades. This antagonistic action underlies its potential anti-inflammatory and analgesic properties.
Quantitative Data: Binding Affinity and Functional Potency
The potency of fasitibant has been characterized through various in vitro assays, including radioligand binding studies and functional assessments of B2R-mediated signaling. The following tables summarize the key quantitative parameters defining the interaction of fasitibant with the bradykinin B2 receptor.
| Compound | Preparation | Radioligand | pKi | Reference |
| Fasitibant (MEN16132) | CHO cells expressing human B2R | [3H]bradykinin | 10.5 | [1] |
| Fasitibant (MEN16132) | Human lung fibroblasts | [3H]bradykinin | 10.5 | [1] |
| Fasitibant (MEN16132) | Guinea pig airways | [3H]bradykinin | 10.0 | [1] |
| Fasitibant (MEN16132) | Guinea pig ileum longitudinal smooth muscle | [3H]bradykinin | 10.2 | [1] |
| Fasitibant (MEN16132) | Guinea pig cultured colonic myocytes | [3H]bradykinin | 10.3 | [1] |
| Fasitibant (MEN16132) | Rat uterus | [3H]bradykinin | 10.4 | [3] |
| Fasitibant (MEN16132) | Rat airways | [3H]bradykinin | 10.1 | [3] |
| Icatibant | CHO cells expressing human B2R | [3H]bradykinin | ~10.5 | [1] |
| Icatibant | Rat uterus | [3H]bradykinin | 10.9 | [3] |
| Icatibant | Rat airways | [3H]bradykinin | 10.5 | [3] |
Table 1: Binding Affinity of Fasitibant and Comparators for the Bradykinin B2 Receptor. pKi is the negative logarithm of the inhibition constant.
| Compound | Assay | Tissue/Cell Line | pKB/pA2 | Reference |
| Fasitibant (MEN16132) | Inositolphosphate accumulation | CHO cells expressing human B2R | 10.3 (pKB) | [1] |
| Fasitibant (MEN16132) | Contractile response | Human detrusor smooth muscle | 9.9 (pKB) | [1] |
| Fasitibant (MEN16132) | Inositolphosphate accumulation | Guinea pig colonic myocytes | 10.3 (pKB) | [1] |
| Fasitibant (MEN16132) | Contractile response | Guinea pig ileum longitudinal smooth muscle | 10.1 (pKB) | [1] |
| Fasitibant (MEN16132) | Contractile response | Rat uterus | 9.7 (pKB) | [3] |
| Fasitibant (MEN16132) | Contractile response | Rat urinary bladder | 9.7 (pKB) | [3] |
| Icatibant | Contractile response | Rat uterus | 8.8 (pKB) | [3] |
| Icatibant | Contractile response | Rat urinary bladder | 8.0 (pKB) | [3] |
Table 2: Functional Potency of Fasitibant and Comparators in Blocking Bradykinin B2 Receptor-Mediated Responses. pKB is the negative logarithm of the antagonist dissociation constant determined from functional assays. pA2 is a measure of antagonist potency derived from the Schild equation.
Signaling Pathways Modulated by Fasitibant
Fasitibant, by blocking the B2R, inhibits the downstream signaling pathways initiated by bradykinin. A key pathway implicated in the pro-inflammatory actions of bradykinin involves the transactivation of the Fibroblast Growth Factor Receptor-1 (FGFR-1).
Caption: General signaling pathway of the Bradykinin B2 Receptor.
A more specific pathway details the transactivation of FGFR-1:
Caption: Fasitibant's inhibition of B2R-mediated FGFR-1 transactivation.
Experimental Protocols
The characterization of fasitibant's mechanism of action relies on a suite of in vitro and in vivo experimental procedures. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Bradykinin B2 Receptor
This assay quantifies the affinity of fasitibant for the B2R by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat uterus) or cells expressing the B2R are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of unlabeled fasitibant.
-
Add a fixed concentration of a radiolabeled B2R ligand (e.g., [3H]bradykinin).
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled B2R agonist.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of fasitibant that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the ability of fasitibant to inhibit bradykinin-induced activation of the MAPK/ERK signaling pathway.
1. Cell Culture and Treatment:
-
Culture cells expressing the B2R (e.g., human fibroblast-like synoviocytes) in appropriate media.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with various concentrations of fasitibant for a defined period.
-
Stimulate the cells with a fixed concentration of bradykinin for a short duration (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
4. Immunodetection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
5. Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
In Vivo Model: Anterior Cruciate Ligament Transection (ACLT) in Rats
This surgical model induces osteoarthritis-like changes in the knee joint, allowing for the in vivo evaluation of fasitibant's therapeutic effects.
1. Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the surgical area around the knee joint.
2. Surgical Procedure:
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).
-
Transect the ACL using micro-surgical scissors.
-
Confirm complete transection by performing a drawer test (anterior displacement of the tibia relative to the femur).
-
Reposition the patella and close the joint capsule and skin in layers.
3. Post-Operative Care and Treatment:
-
Administer analgesics post-operatively to manage pain.
-
Allow the animals to recover and bear weight on the operated limb.
-
Administer fasitibant or vehicle according to the study design (e.g., intra-articular injection).
4. Outcome Measures:
-
Behavioral Assessments: Measure pain and joint function using methods such as the von Frey test (mechanical allodynia) and incapacitance testing (weight-bearing).
-
Histological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage degradation, proteoglycan loss, and other signs of osteoarthritis.
Experimental Workflow Visualization
Caption: Workflow for the characterization of fasitibant.
Conclusion
This compound is a highly potent and selective antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the competitive inhibition of bradykinin binding, leading to the suppression of pro-inflammatory signaling cascades. Quantitative data from both binding and functional assays confirm its high affinity and potency. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of fasitibant and other bradykinin B2 receptor antagonists. The visualization of the signaling pathways and experimental workflows provides a clear and concise overview of the key molecular interactions and the scientific process for their elucidation. This comprehensive understanding of fasitibant's mechanism of action is crucial for its further development as a potential therapeutic agent for inflammatory diseases.
References
- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Fasitibant Free Base: A Technical Deep Dive into Bradykinin B2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant is a non-peptide, competitive antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) integral to the kallikrein-kinin system. This system plays a crucial role in mediating inflammation, pain, and vascular permeability. By blocking the action of bradykinin at the B2 receptor, fasitibant presents a therapeutic opportunity for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core pharmacology of fasitibant free base, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
Bradykinin, a potent inflammatory mediator, exerts its effects by binding to two main receptor subtypes: B1 and B2. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of the physiological and pathological effects of bradykinin, including vasodilation, increased vascular permeability, and pain.
Fasitibant acts as a competitive antagonist at the bradykinin B2 receptor. This means that it binds to the same site on the receptor as bradykinin but does not activate it. By occupying the binding site, fasitibant prevents bradykinin from binding and initiating the downstream signaling cascade that leads to inflammatory responses.
Bradykinin B2 Receptor Signaling Pathway
The binding of bradykinin to its B2 receptor, a Gq-coupled GPCR, initiates a well-characterized signaling cascade. This pathway is central to understanding the mechanism by which fasitibant exerts its effects.
Quantitative Pharmacological Data
The potency and efficacy of a receptor antagonist are quantified through various in vitro and in vivo parameters. The following tables summarize the key quantitative data for fasitibant and comparator compounds.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |
| Fasitibant | Bradykinin B2 | Radioligand Binding | pKi | 8.9 | Human | [1] |
| Icatibant | Bradykinin B2 | Radioligand Binding | pKi | 8.4 | Human | [1] |
| Fasitibant | Bradykinin B2 | IP Accumulation | pKB | 9.9 | Human | [1] |
| Icatibant | Bradykinin B2 | IP Accumulation | pKB | 8.1 | Human | [1] |
Note: pKi and pKB values are the negative logarithm of the inhibition constant (Ki) and antagonist dissociation constant (KB), respectively. Higher values indicate greater potency.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of a compound's pharmacological profile. Below are methodologies for key assays used in the evaluation of bradykinin B2 receptor antagonists.
Radioligand Binding Assay ([³H]Bradykinin Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.
Objective: To measure the ability of fasitibant to displace the radiolabeled native ligand, [³H]bradykinin, from the B2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]Bradykinin (Radioligand).
-
Fasitibant (Test Compound).
-
Non-labeled bradykinin (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]bradykinin (at a concentration near its Kd), and varying concentrations of fasitibant. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled bradykinin.
-
Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of fasitibant by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the fasitibant concentration to generate a competition curve. The IC50 (the concentration of fasitibant that inhibits 50% of the specific binding of [³H]bradykinin) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (IC50) of fasitibant in blocking bradykinin-induced calcium mobilization in cells expressing the B2 receptor.
Materials:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Bradykinin (Agonist).
-
Fasitibant (Antagonist).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Compound Addition (Antagonist): Add varying concentrations of fasitibant to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the FLIPR instrument. The instrument will add a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and simultaneously measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of fasitibant is calculated as the percentage reduction in the bradykinin-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the fasitibant concentration to determine the IC50 value.
Human Umbilical Vein (HUV) Contractility Assay
This ex vivo assay provides a physiologically relevant model to assess the functional antagonism of B2 receptor-mediated smooth muscle contraction.
Objective: To evaluate the ability of fasitibant to inhibit bradykinin-induced contraction of human umbilical vein smooth muscle.
Materials:
-
Freshly collected human umbilical cords.
-
Krebs-Henseleit solution (physiological salt solution).
-
Bradykinin (Agonist).
-
Fasitibant (Antagonist).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the umbilical vein from the cord and cut it into rings (3-5 mm in length).
-
Mounting: Suspend the vein rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60-90 minutes, with periodic washes.
-
Contraction (Agonist): Construct a cumulative concentration-response curve for bradykinin by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonism: In a separate set of tissues, pre-incubate the vein rings with a fixed concentration of fasitibant for a specified time (e.g., 30-60 minutes) before constructing the bradykinin concentration-response curve.
-
Data Analysis: Compare the bradykinin concentration-response curves in the absence and presence of fasitibant. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot analysis.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflows for screening and characterizing bradykinin B2 receptor antagonists.
Conclusion
Fasitibant is a potent and selective antagonist of the bradykinin B2 receptor. Its mechanism of action, centered on the competitive inhibition of bradykinin-induced signaling, has been characterized through a variety of in vitro and ex vivo assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on bradykinin B2 receptor antagonists and related inflammatory pathways. Further investigation into the in vivo pharmacokinetics and clinical efficacy of fasitibant will continue to define its therapeutic potential.
References
Fasitibant Free Base: A Technical Guide for Drug Development Professionals
An In-depth Review of the Structure, Properties, and Mechanism of the Potent Bradykinin B2 Receptor Antagonist
Introduction
Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1][2] Developed as a third-generation B2R antagonist, it emerged from medicinal chemistry optimization processes aimed at creating small molecules with improved clinical utility over earlier peptide-based antagonists.[3] Bradykinin is a key pro-inflammatory mediator involved in pain, inflammation, vasodilation, and increased vascular permeability.[3] By blocking the B2 receptor, fasitibant offers a promising therapeutic strategy for conditions where the kallikrein-kinin system is pathologically activated, such as osteoarthritis and other inflammatory disorders.[1][3] This document provides a comprehensive technical overview of fasitibant free base, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols used in its characterization.
Chemical Structure and Physicochemical Properties
Fasitibant is a complex small molecule featuring a quinoline moiety, a sulfonamide group, and a piperazine core.[4] Its design is based on a scaffold that fits effectively into a hydrophobic pocket of the B2 receptor.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-amino-5-[4-[[4-[[2,4-dichloro-3-[[(2,4-dimethylquinolin-8-yl)oxy]methyl]phenyl]sulfonylamino]oxan-4-yl]carbonyl]piperazin-1-yl]-5-oxopentan-1-aminium | [4] |
| Synonyms | MEN16132, Fasitibant Cation | [4] |
| Molecular Formula | C₃₆H₄₉Cl₂N₆O₆S⁺ | [4] |
| Molecular Weight | 764.78 g/mol | [4] |
| Canonical SMILES | Cc1cc(C)nc2c1cccc2OCc3c(ccc(c3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C--INVALID-LINK--(C)C">C@@HN)Cl | [4] |
| InChI Key | FQVSDHOWSLEEKJ-LJAQVGFWSA-N | [4] |
| Solubility, pKa | Not publicly available in cited literature. | |
| Melting/Boiling Point | Not publicly available in cited literature. |
Mechanism of Action and Signaling Pathways
Fasitibant exerts its pharmacological effects through competitive antagonism of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, bradykinin (BK), to B2R typically initiates a cascade of intracellular signaling events that mediate inflammation and pain. Fasitibant blocks this initial step.
Primary B2 Receptor Signaling
The B2 receptor primarily couples to Gαq and Gαi proteins. Activation by BK leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling culminates in various cellular responses, including the activation of the pro-inflammatory transcription factor NF-κB, leading to the expression of inflammatory genes like Cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (e.g., PGE₂). Fasitibant effectively prevents this entire cascade by occupying the receptor and preventing BK binding.
Crosstalk with FGFR-1 Signaling
Recent studies have demonstrated that B2R activation can transactivate other receptor systems, amplifying the inflammatory response. In human endothelial cells, BK binding to B2R triggers the phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This transactivation is c-Src mediated and leads to the subsequent phosphorylation of downstream signaling molecules including FRSα, ERK1/2, and STAT3. This pathway contributes significantly to BK-induced endothelial cell permeability and migration. Fasitibant has been shown to inhibit this B2R-mediated transactivation of FGFR-1 and the phosphorylation of its downstream effectors (excluding AKT), thereby reducing inflammatory responses in the endothelium.[2]
Pharmacological and Biological Activity
Fasitibant is characterized by its high affinity and potency for the B2 receptor across multiple species. Its selectivity is notable, with negligible affinity for the bradykinin B1 receptor and a wide panel of other receptors and ion channels.
Table 2: Pharmacological Profile of Fasitibant (MEN16132)
| Parameter | Species / System | Value | Source(s) |
| Ki (Binding Affinity) | Human B2R (CHO cells) | 0.087 nM (pKi 10.5) | [3][4] |
| Human B2R (synoviocytes) | 0.067 nM | [3] | |
| Human B2R (lung fibroblasts) | pKi 10.5 | [4] | |
| Rat B2R (uterus) | pKi 10.4 | [5] | |
| Rat B2R (airways) | pKi 10.1 | [5] | |
| Guinea Pig B2R (airways) | pKi 10.0 | [4] | |
| pKB (Antagonist Potency) | Human B2R (CHO cells, IP assay) | 10.3 | [4] |
| Human B2R (synoviocytes, IP assay) | 9.9 | [3] | |
| Human B2R (detrusor muscle) | 9.9 | [4] | |
| Rat B2R (uterus/bladder contractility) | 9.7 | [5] | |
| Selectivity | Human B1R | pKi < 5 | [4] |
Note: pKi and pKB are negative logarithms of the Ki (nM) and KB (M) values, respectively. Higher values indicate greater affinity/potency.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and elimination half-life from human clinical studies, are not extensively detailed in publicly available literature. However, preclinical studies in rats indicated that the compound is suitable for in vivo investigations in pathophysiological models.[5] Washout experiments have suggested that fasitibant has a slower reversibility from the B2 receptor compared to the peptide antagonist icatibant, indicating a potential for long-lasting in vivo activity.[5]
Experimental Protocols
The characterization of fasitibant has been supported by a range of in vitro and in vivo experimental models. Below are summaries of key methodologies.
In Vivo: Carrageenan-Induced Inflammatory Arthritis in Rats
This model is used to assess the anti-inflammatory and analgesic effects of intra-articularly administered compounds.
-
Objective: To measure the effect of fasitibant on joint pain, edema, and inflammatory mediator release in an acute arthritis model.
-
Methodology:
-
Animal Model: Male Wistar rats are anesthetized.
-
Drug Administration: Fasitibant chloride (e.g., 100 µg) or vehicle is injected directly into the knee joint cavity.
-
Induction of Arthritis: 30 minutes post-drug administration, inflammation is induced by an intra-articular injection of λ-carrageenan.
-
Pain Assessment: Joint pain is evaluated at various time points (e.g., up to 6 hours) by measuring the vocalization threshold to knee flexion.
-
Edema Measurement: Joint swelling is quantified by measuring the knee joint diameter with a caliper.
-
Biomarker Analysis: After the final time point, animals are euthanized, and synovial fluid is collected. The levels of inflammatory mediators such as prostaglandins (PGE₂), interleukins (IL-1β, IL-6), and chemokines are quantified using ELISA or other immunoassays.[6]
-
In Vitro: Endothelial Cell Permeability and Signaling
This assay is used to determine the effect of fasitibant on bradykinin-induced changes in endothelial barrier function and intracellular signaling.
-
Objective: To quantify fasitibant's ability to block BK-induced hyperpermeability and signaling pathway activation (e.g., B2R-FGFR-1 crosstalk).
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence on Transwell inserts.
-
Pre-treatment: Cells are pre-treated with fasitibant (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulation: Bradykinin (e.g., 1 µM) is added to the culture medium.
-
Permeability Assay: A fluorescently labeled dextran is added to the upper chamber of the Transwell. The amount of fluorescence that passes through the endothelial monolayer into the lower chamber over time is measured with a fluorometer. An increase in fluorescence indicates increased paracellular permeability. Fasitibant's effect is measured as the reduction in BK-induced dextran flux.
-
Signaling Analysis (Western Blot): For signaling studies, cells are cultured in plates, pre-treated with fasitibant, and then stimulated with BK for a short duration (e.g., 15 minutes). Cells are then lysed, and protein extracts are subjected to SDS-PAGE and Western blotting using specific primary antibodies against phosphorylated proteins (e.g., p-FRSα, p-ERK1/2, p-STAT3) and total proteins to assess the inhibition of signal transduction.[2]
-
In Vitro: Prostaglandin E₂ Release from Synoviocytes
This protocol assesses the impact of fasitibant on the inflammatory response in cells relevant to joint diseases like osteoarthritis.
-
Objective: To determine if fasitibant can prevent PGE₂ release and COX-2 expression induced by bradykinin, alone or in synergy with other pro-inflammatory cytokines like IL-1β.
-
Methodology:
-
Cell Culture: Human fibroblast-like synoviocytes are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with fasitibant (e.g., 1 µM) for 30 minutes.
-
Stimulation: Cells are treated with bradykinin and/or IL-1β for a specified period (e.g., several hours).
-
PGE₂ Measurement: The culture supernatant is collected, and the concentration of PGE₂ is quantified using a competitive enzyme immunoassay (EIA) kit.
-
Gene Expression Analysis (RT-qPCR): To measure COX-2 expression, cells are lysed after stimulation, and total RNA is extracted. The RNA is then reverse-transcribed to cDNA, and quantitative PCR is performed using specific primers for COX-2 and a housekeeping gene for normalization. Fasitibant's efficacy is determined by its ability to reduce BK-induced PGE₂ release and COX-2 mRNA levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Details of the Drug | DrugMAP [drugmap.idrblab.net]
Fasitibant Free Base: A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective Bradykinin B2 Receptor Antagonist
Abstract
Fasitibant, in its free base form also known as MEN16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor.[1][2] This document provides a comprehensive technical overview of Fasitibant free base, including its mechanism of action, key pharmacological data, and insights from clinical investigations. Designed for researchers, scientists, and drug development professionals, this guide consolidates available quantitative data into structured tables, details relevant experimental methodologies, and visualizes the core signaling pathways using Graphviz diagrams. Fasitibant's ability to modulate inflammatory and pain pathways through B2 receptor blockade has positioned it as a candidate for therapeutic intervention in conditions such as osteoarthritis.
Introduction
Bradykinin, a key mediator in the kallikrein-kinin system, plays a crucial role in inflammation, pain, and vasodilation through its interaction with two G protein-coupled receptors: the B1 receptor, which is upregulated during inflammation, and the constitutively expressed B2 receptor.[3] The B2 receptor is the primary target for bradykinin's physiological and pathophysiological effects. This compound has been developed as a highly selective antagonist for this receptor, offering a potential therapeutic avenue for inflammatory disorders. Its non-peptide nature presents potential advantages in terms of oral bioavailability and metabolic stability compared to earlier peptide-based antagonists.
Mechanism of Action
Fasitibant exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of endogenous bradykinin. This blockade inhibits the downstream signaling cascade initiated by B2 receptor activation.
Bradykinin B2 Receptor Signaling Pathway
The activation of the bradykinin B2 receptor by its ligand initiates a complex signaling cascade that contributes to inflammation and pain. Fasitibant, by blocking this initial step, effectively dampens these downstream effects. The primary signaling pathway involves:
-
G-Protein Coupling: The B2 receptor is coupled to Gαq and Gαi proteins.
-
Second Messenger Activation: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
-
Downstream Kinase Cascades: PKC activation triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
-
NF-κB Activation: Ultimately, these signaling cascades converge on the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.
By inhibiting the initial bradykinin binding, Fasitibant prevents the activation of this entire cascade, leading to a reduction in the production of pro-inflammatory mediators.
References
Fasitibant Free Base in Rheumatoid Arthritis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Bradykinin, a pro-inflammatory peptide, has been implicated in the pathogenesis of RA through its interaction with the bradykinin B2 receptor. Fasitibant, a potent and selective bradykinin B2 receptor antagonist, has emerged as a promising therapeutic agent for mitigating the inflammatory cascade in RA. This technical guide provides an in-depth overview of the preclinical evidence for fasitibant free base in various rheumatoid arthritis models, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
Fasitibant exerts its anti-inflammatory effects by competitively blocking the bradykinin B2 receptor. In the context of rheumatoid arthritis, the activation of the B2 receptor on various cell types, including synovial fibroblasts and endothelial cells, triggers a cascade of intracellular signaling events that contribute to inflammation and joint damage.
Bradykinin binding to its B2 receptor activates Phospholipase C (PLC), which in turn leads to the activation of several downstream signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK1/2, as well as the transcription factor NF-κB[1]. This signaling cascade culminates in the production of key pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-8 (IL-8), and prostaglandin E2 (PGE2)[2][3]. These mediators play a crucial role in perpetuating the inflammatory response, recruiting immune cells to the joint, and contributing to pain and tissue degradation.
Fasitibant, by blocking the initial binding of bradykinin to the B2 receptor, effectively inhibits these downstream signaling events, thereby reducing the production of these inflammatory mediators.
Figure 1: Fasitibant's Mechanism of Action.
Efficacy in Preclinical Models of Rheumatoid Arthritis
The therapeutic potential of fasitibant has been evaluated in various animal models of inflammatory arthritis, which mimic key aspects of human rheumatoid arthritis.
Carrageenan-Induced Arthritis in Rats
The carrageenan-induced arthritis model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory compounds.
A study investigating the effect of fasitibant on inflammatory pain utilized the following protocol:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Inflammation: Arthritis was induced by a single intra-articular injection of 3% carrageenan into the knee joint[1].
-
Treatment: Fasitibant (100 μ g/knee ) was administered as a single intra-articular injection.
-
Assessment of Hyperalgesia: Inflammatory hyperalgesia was measured using the incapacitance test, which quantifies the weight distribution on the hind paws.
-
Timeline: Measurements were taken at various time points up to four days post-treatment.
While specific percentage reductions in hyperalgesia at each time point are not detailed in the available literature, the study reported a significant reduction in carrageenan-induced inflammatory hyperalgesia for up to four days following a single intra-articular injection of 100 μ g/knee of fasitibant.
In Vitro Studies with Human Synoviocytes
Fibroblast-like synoviocytes are key players in the pathogenesis of RA, contributing to the production of inflammatory mediators and joint destruction.
The effect of fasitibant on the release of pro-inflammatory mediators from human fibroblast-like synoviocytes was investigated using the following methods:
-
Cell Culture: Human fibroblast-like synoviocytes were cultured.
-
Stimulation: Cells were stimulated with bradykinin to induce the release of IL-6, IL-8, and PGE2. In some experiments, cells were co-stimulated with bradykinin and interleukin-1β (IL-1β).
-
Treatment: Fasitibant was added to the cell cultures prior to stimulation.
-
Quantification: The levels of IL-6, IL-8, and PGE2 in the cell culture supernatants were measured by ELISA.
The following tables summarize the quantitative data from in vitro studies on the effect of fasitibant on bradykinin-induced inflammatory mediator release.
| Parameter | Value | Reference |
| Bradykinin EC50 for IL-6 Release | 216 nM | [3] |
| Bradykinin EC50 for IL-8 Release | 53 nM | [3] |
| Fasitibant pIC50 for IL-6 Release | 8.1 | [3] |
| Fasitibant pIC50 for IL-8 Release | 8.4 | [3] |
| Fasitibant Concentration for PGE2 Inhibition | 1 μM | [2] |
Table 1: Fasitibant Efficacy in Inhibiting Bradykinin-Induced Cytokine and Prostaglandin Release in Human Synoviocytes
Experimental Workflows
The evaluation of fasitibant in preclinical models of rheumatoid arthritis typically follows a structured workflow, from the induction of arthritis to the assessment of therapeutic efficacy.
Figure 2: General Experimental Workflow.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in the treatment of rheumatoid arthritis. By selectively antagonizing the bradykinin B2 receptor, fasitibant effectively mitigates the production of key pro-inflammatory mediators, including IL-6, IL-8, and PGE2. Studies in both in vivo models of inflammatory arthritis and in vitro systems with human synoviocytes have demonstrated its potent anti-inflammatory effects. Further investigation, particularly in chronic models of rheumatoid arthritis such as collagen-induced arthritis, is warranted to fully elucidate its disease-modifying potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies on fasitibant and other bradykinin B2 receptor antagonists for the treatment of rheumatoid arthritis.
References
- 1. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Profile of Fasitibant Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant, in its free base form, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a peptide mediator of inflammation, exerts its pro-inflammatory effects primarily through the B2R, which is constitutively expressed in various cell types.[2] The activation of B2R by bradykinin is a key step in the inflammatory cascade, leading to vasodilation, increased vascular permeability, and pain. Consequently, antagonists of this receptor, such as Fasitibant, have been developed with the therapeutic goal of mitigating inflammatory processes. This technical guide provides an in-depth overview of the anti-inflammatory effects of Fasitibant free base, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
A review of the scientific literature overwhelmingly indicates that Fasitibant exhibits anti-inflammatory properties. However, it is noteworthy that at least one commercial supplier of research chemicals has anecdotally described Fasitibant as having "proinflammatory effects," a claim that is not substantiated by the provided scientific references or the broader body of published research. This guide will address this discrepancy by presenting the available evidence for Fasitibant's anti-inflammatory actions.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
Fasitibant functions by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of its natural ligand, bradykinin. This blockade inhibits the downstream signaling pathways that are normally activated by bradykinin and contribute to inflammation. A key pathway inhibited by Fasitibant is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the expression of numerous pro-inflammatory genes.[3][4] By quenching the activation of the NF-κB pathway, Fasitibant effectively attenuates the propagation of the inflammatory response.[3][4]
References
- 1. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of Fasitibant Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasitibant, also known as MEN16132, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 (B2) receptor.[1] This document provides a comprehensive technical overview of the discovery and development of Fasitibant free base, with a focus on its pharmacological properties, preclinical and clinical evaluation, and the underlying scientific methodology. Fasitibant has been investigated primarily for its potential therapeutic role in osteoarthritis, leveraging its ability to counteract the pro-inflammatory and nociceptive effects of bradykinin.[2][3]
Introduction: The Rationale for Bradykinin B2 Receptor Antagonism
Bradykinin is a pro-inflammatory peptide that plays a crucial role in the pathophysiology of pain and inflammation.[2] It exerts its effects through two main G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and stimulation of sensory neurons, leading to pain.[2][4] In chronic inflammatory conditions such as osteoarthritis, the sustained activation of the B2 receptor contributes to persistent pain and joint damage.[4] Therefore, the development of a selective B2 receptor antagonist like Fasitibant presents a promising therapeutic strategy for managing such conditions.
Discovery and Synthesis
Fasitibant, chemically identified as 4-(S)-Amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride, emerged from medicinal chemistry efforts to identify potent, selective, and long-acting non-peptide B2 receptor antagonists.[5]
While a detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in full, the synthesis of structurally related compounds is described in the patent literature. The general approach involves multi-step organic synthesis, likely culminating in the coupling of the complex quinoline-sulfonamide moiety with the piperazine-pentyl-ammonium side chain.
Preclinical Pharmacology
The preclinical development of Fasitibant involved a comprehensive evaluation of its in vitro and in vivo pharmacological properties.
In Vitro Pharmacology
The binding affinity of Fasitibant for the bradykinin B2 receptor was determined using radioligand binding assays with [3H]bradykinin. These studies were conducted on membranes from various cell lines and tissues across different species.
Table 1: In Vitro Binding Affinity (pKi) of Fasitibant (MEN16132) for the Bradykinin B2 Receptor
| Tissue/Cell Line | Species | pKi |
| CHO cells (recombinant human B2 receptor) | Human | 10.5[6] |
| Lung fibroblasts | Human | 10.5[6] |
| Airways | Guinea Pig | 10.0[6] |
| Ileum longitudinal smooth muscle | Guinea Pig | 10.2[6] |
| Cultured colonic myocytes | Guinea Pig | 10.3[6] |
| Uterus | Rat | 10.4[7] |
| Airways | Rat | 10.1[7] |
The antagonist potency of Fasitibant was assessed in various functional assays that measure the inhibition of bradykinin-induced cellular responses.
Table 2: In Vitro Functional Antagonist Potency (pKB) of Fasitibant (MEN16132)
| Assay | Tissue/Cell Line | Species | pKB |
| Inositol Phosphate Accumulation | CHO cells (recombinant human B2 receptor) | Human | 10.3[6] |
| Inositol Phosphate Accumulation | Cultured colonic myocytes | Guinea Pig | 10.3[6] |
| Contractile Response | Detrusor smooth muscle | Human | 9.9[6] |
| Contractile Response | Ileum longitudinal smooth muscle | Guinea Pig | 10.1[6] |
| Contractile Response | Uterus | Rat | 9.7[7] |
| Contractile Response | Urinary Bladder | Rat | 9.7[7] |
In Vivo Pharmacology
Fasitibant demonstrated significant efficacy in animal models of inflammation and pain.
In anesthetized guinea pigs, intravenous, intratracheal, or aerosol administration of Fasitibant dose-dependently inhibited bradykinin-induced bronchoconstriction. Notably, after intravenous administration of 30 nmol/kg, the inhibitory effect lasted for more than 8 hours, demonstrating a long duration of action.[5]
In a rat model of carrageenan-induced knee joint inflammation, intra-articular injection of Fasitibant was shown to reduce inflammatory hyperalgesia.[3] This model is a standard preclinical assay to evaluate the efficacy of anti-inflammatory and analgesic compounds.
Mechanism of Action and Signaling Pathway
Fasitibant exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of endogenous bradykinin and subsequent activation of downstream signaling pathways.
Bradykinin B2 Receptor Signaling Pathway
The binding of bradykinin to its B2 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including the production of pro-inflammatory mediators like prostaglandins and nitric oxide, as well as the sensitization of nociceptors.
Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of Fasitibant.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for Fasitibant in humans are not extensively published. Preclinical studies in animals suggest a long duration of action.[5] The clinical development program for Fasitibant aimed to characterize these parameters in the target patient population.
Clinical Development
Fasitibant has undergone clinical evaluation for the treatment of symptomatic osteoarthritis of the knee.
Phase II Clinical Trial (NCT02205814)
A Phase II, double-blind, randomized, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, tolerability, and pharmacokinetics of single intra-articular injections of Fasitibant in patients with symptomatic osteoarthritis of the knee. While detailed results from this trial are not widely published, the study aimed to assess changes in pain and function as primary outcomes.
Experimental Protocols
Radioligand Binding Assay ([3H]bradykinin)
Objective: To determine the binding affinity of Fasitibant for the bradykinin B2 receptor.
Materials:
-
[3H]bradykinin (specific activity ~80-100 Ci/mmol)
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO cells)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Fasitibant stock solution
-
Unlabeled bradykinin
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of Fasitibant and unlabeled bradykinin in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of unlabeled bradykinin (1 µM final concentration, for non-specific binding), or 50 µL of Fasitibant dilution.
-
Add 50 µL of [3H]bradykinin (final concentration ~0.5 nM) to all wells.
-
Add 100 µL of cell membrane preparation (containing 20-50 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for Fasitibant and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
Objective: To measure the functional antagonist activity of Fasitibant by assessing its ability to inhibit bradykinin-induced inositol phosphate accumulation.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO cells)
-
myo-[3H]inositol
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS) containing 10 mM LiCl
-
Bradykinin
-
Fasitibant
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[3H]inositol (1 µCi/mL) in inositol-free medium for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of Fasitibant or vehicle in stimulation buffer for 15-30 minutes.
-
Stimulate the cells with bradykinin (e.g., 10 nM final concentration) for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Extract the inositol phosphates by applying the cell lysates to Dowex AG1-X8 columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Determine the EC50 of bradykinin in the absence and presence of Fasitibant to calculate the pKB value.
Carrageenan-Induced Knee Joint Inflammation in Rats
Objective: To evaluate the in vivo anti-inflammatory and analgesic efficacy of Fasitibant.
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Knee Joint Inflammation Model in Rats.
Safety and Toxicology
Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate. For Fasitibant, these studies would have been conducted in accordance with regulatory guidelines to assess its safety profile before administration to humans. Specific data from these studies are not extensively detailed in the public domain.
Conclusion
Fasitibant is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with a strong scientific rationale for its development in the treatment of osteoarthritis and other inflammatory conditions. Its discovery and preclinical development have provided a wealth of data on its pharmacological properties. While the outcomes of its clinical development are not fully public, the information gathered provides a solid foundation for understanding the potential of B2 receptor antagonism as a therapeutic strategy. This technical guide summarizes the key data and methodologies that have defined the development of Fasitibant, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. Rat knee-joint carrageenin incapacitation test: an objective screen for central and peripheral analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay: Displacement of [3H]-DAK from human bradykinin B1 receptor expressed in CHO-D-/aequorin cells membrane after 90 mins by scintillation counting... - ChEMBL [ebi.ac.uk]
- 5. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Fasitibant Free Base: A Technical Guide for Drug Development Professionals
CAS Number: 869939-83-3[1]
Introduction
Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R)[2][3]. Bradykinin, a key mediator of inflammation and pain, exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in various cell types and is implicated in the pathophysiology of inflammatory conditions such as osteoarthritis and rheumatoid arthritis[4]. This technical guide provides a comprehensive overview of Fasitibant, including its mechanism of action, signaling pathways, and key experimental data, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor, effectively blocking the binding of endogenous bradykinin and thereby inhibiting its pro-inflammatory and nociceptive effects. In preclinical models, Fasitibant has demonstrated the ability to reduce joint pain and edema in carrageenan-induced arthritis in rats[5].
Quantitative Data Summary
The following tables summarize key quantitative data for Fasitibant from various in vitro and in vivo studies.
| Parameter | Species/System | Value | Reference |
| pKi | Human B2R (CHO cells) | 10.5 | [3] |
| pKi | Human lung fibroblasts | 10.5 | [3] |
| pKi | Guinea pig airways | 10.0 | [3] |
| pKi | Guinea pig ileum | 10.2 | [3] |
| pKB | Human B2R (CHO cells, IP accum.) | 10.3 | [3] |
| pKB | Guinea pig colonic myocytes | 10.3 | [3] |
| pKB | Human detrusor smooth muscle | 9.9 | [3] |
| pKB | Guinea pig ileum | 10.1 | [3] |
Signaling Pathways
Fasitibant, by blocking the bradykinin B2 receptor, modulates several downstream signaling pathways implicated in inflammation and pain.
Bradykinin B2 Receptor Signaling
Activation of the B2 receptor by bradykinin typically leads to the activation of Gαq/11 and Gα12/13 proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Crosstalk with Fibroblast Growth Factor Receptor (FGFR)
Recent studies have revealed a crosstalk between the bradykinin B2 receptor and the Fibroblast Growth Factor Receptor 1 (FGFR-1). Bradykinin can induce the phosphorylation of FGFR-1, leading to downstream signaling events that contribute to inflammatory responses in endothelial cells. Fasitibant has been shown to inhibit this BK-induced FGFR-1 phosphorylation.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of Fasitibant to the bradykinin B2 receptor.
-
Membrane Preparation: Membranes from cells expressing the bradykinin B2 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) and varying concentrations of Fasitibant in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Fasitibant that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of Fasitibant to antagonize bradykinin-induced activation of the Gq pathway.
-
Cell Culture and Labeling: Cells expressing the B2 receptor are cultured and pre-labeled with [3H]-myo-inositol.
-
Stimulation: Cells are pre-incubated with varying concentrations of Fasitibant, followed by stimulation with bradykinin.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The concentration of Fasitibant that produces a 50% inhibition of the bradykinin-induced IP accumulation is determined.
Carrageenan-Induced Arthritis in Rats
This in vivo model is used to assess the anti-inflammatory and analgesic effects of Fasitibant.
-
Induction of Arthritis: Arthritis is induced by intra-articular injection of carrageenan into the knee joint of rats[5].
-
Drug Administration: Fasitibant is administered, typically via intra-articular injection, prior to or after the induction of arthritis[5].
-
Assessment of Inflammation: Joint swelling is measured using a plethysmometer or calipers.
-
Assessment of Pain: Nociceptive behavior is assessed using methods such as the paw pressure test or measurement of weight-bearing.
-
Histological Analysis: At the end of the study, the knee joints are collected for histological examination to assess cartilage and synovial changes.
Clinical Development
Fasitibant has been investigated in Phase 2 clinical trials for the treatment of pain associated with osteoarthritis of the knee[1]. The trials were designed as randomized, double-blind, placebo-controlled studies to evaluate the efficacy, safety, and tolerability of intra-articular injections of Fasitibant. The primary efficacy endpoint was typically the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.
Conclusion
Fasitibant is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. Its mechanism of action, involving the blockade of key inflammatory signaling pathways, makes it a promising therapeutic candidate for conditions such as osteoarthritis. Further clinical development will be crucial to fully elucidate its therapeutic potential in human diseases.
References
- 1. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the guinea-pig ileum obey the ‘law of the intestine’? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fasitibant (MEN16132) Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasitibant (MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 receptor.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research on Fasitibant, focusing on its mechanism of action, pharmacological properties, and investigational use, particularly in the context of osteoarthritis and other inflammatory conditions. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Introduction
Bradykinin, a key mediator of inflammation and pain, exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor.[3] Antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory diseases. Fasitibant has emerged as a significant small molecule antagonist in this class, demonstrating high affinity and potency in preclinical models.[3][4] This document serves as a core technical resource, consolidating key data and methodologies related to Fasitibant research.
Mechanism of Action
Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling cascade that leads to inflammation and pain.[2][3]
Bradykinin B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor by bradykinin initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses, including vasodilation, increased vascular permeability, and the sensation of pain. Fasitibant blocks the initial step of this pathway by preventing bradykinin from binding to its receptor.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and antagonist potencies of Fasitibant across various species and experimental systems.
| Parameter | Species/System | Value | Reference |
| pKi | Human B2 Receptor (CHO cells) | 10.5 | [3] |
| Human Lung Fibroblasts | 10.5 | [3] | |
| Guinea Pig Airways | 10.0 | [3] | |
| Guinea Pig Ileum | 10.2 | [3] | |
| Guinea Pig Colonic Myocytes | 10.3 | [3] | |
| Rat Uterus | 10.4 | [4] | |
| Rat Airways | 10.1 | [4] | |
| pKB | Human B2 Receptor (CHO cells, IP assay) | 10.3 | [3] |
| Human Detrusor Smooth Muscle | 9.9 | [3] | |
| Guinea Pig Colonic Myocytes (IP assay) | 10.3 | [3] | |
| Guinea Pig Ileum | 10.1 | [3] | |
| Rat Uterus | 9.7 | [4] | |
| Rat Urinary Bladder | 9.7 | [4] | |
| Ki | Human B2 Receptor | 0.09 nM |
Preclinical and Clinical Development Overview
Fasitibant has undergone preclinical evaluation in various animal models and has progressed to Phase II clinical trials for the treatment of osteoarthritis of the knee.[1]
Clinical Trials for Osteoarthritis
Fasitibant has been investigated in Phase II clinical trials for pain associated with knee osteoarthritis.[1][5] One study, identified as NCT01091116, evaluated the efficacy and safety of intra-articular injections of Fasitibant in reducing osteoarthritis pain.[5] The study assessed various doses of Fasitibant compared to placebo, with the primary outcome focused on pain reduction.[5]
Experimental Protocols
Bradykinin B2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Fasitibant for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the bradykinin B2 receptor.
-
[3H]-Bradykinin (Radioligand).
-
Fasitibant (MEN16132) free base.
-
Non-labeled Bradykinin (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Fasitibant.
-
In a 96-well plate, add assay buffer, membrane preparation, [3H]-Bradykinin (at a concentration near its Kd), and either Fasitibant dilution, buffer (for total binding), or excess non-labeled Bradykinin (for non-specific binding).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Fasitibant concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of Fasitibant to antagonize Bradykinin-induced Gq-protein signaling.
Materials:
-
Cells expressing the bradykinin B2 receptor.
-
Bradykinin.
-
Fasitibant (MEN16132) free base.
-
Assay medium containing a phosphodiesterase inhibitor (e.g., LiCl).
-
Lysis buffer.
-
Commercially available IP1 detection kit (e.g., HTRF-based).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of Fasitibant in the assay medium.
-
Stimulate the cells with a fixed concentration of Bradykinin (typically EC80) for a specified time.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Perform the IP1 detection assay following the kit protocol.
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
-
Plot the response against the logarithm of the Fasitibant concentration to determine the IC50.
-
Calculate the antagonist potency (pA2 or pKB) using appropriate pharmacological models.
Carrageenan-Induced Inflammatory Arthritis Model in Rats
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of Fasitibant.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Carrageenan solution (e.g., 1% in sterile saline).
-
Fasitibant (MEN16132) free base, formulated for intra-articular or systemic administration.
-
Anesthetics.
-
Incapacitance tester or calipers for measuring paw edema.
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer Fasitibant or vehicle control to the animals via the desired route (e.g., intra-articular injection into the knee joint).
-
After a predetermined pre-treatment time, induce inflammation by injecting a small volume of carrageenan solution into the knee joint or paw.
-
At various time points post-carrageenan injection, assess pain and inflammation.
-
Pain: Measure weight-bearing on the inflamed limb using an incapacitance tester.
-
Inflammation (Edema): Measure the thickness or volume of the inflamed joint/paw using calipers.
-
-
Compare the responses in the Fasitibant-treated groups to the vehicle control group to determine the efficacy of the compound.
Conclusion
Fasitibant (MEN16132) is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with a strong preclinical rationale for its development in inflammatory conditions, particularly osteoarthritis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on Fasitibant and other B2 receptor antagonists. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Fasitibant Free Base In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1][2] Bradykinin, the natural ligand for the B2R, is a pro-inflammatory peptide that mediates responses such as vasodilation, increased vascular permeability, and pain.[1][3] By blocking the B2R, Fasitibant can mitigate these inflammatory effects, making it a compound of interest for therapeutic applications in conditions like osteoarthritis and inflammatory pain.[1][2][4] The following protocols describe standard in vitro methods for characterizing the inhibitory activity of Fasitibant free base on the human bradykinin B2 receptor.
Mechanism of Action
The bradykinin B2 receptor is constitutively expressed in various tissues and, upon binding bradykinin, couples primarily through Gαq to activate Phospholipase C (PLC).[3][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3] This signaling cascade is central to the pro-inflammatory effects of bradykinin. Fasitibant acts as a competitive antagonist at the B2 receptor, preventing bradykinin from binding and initiating this downstream signaling.[1]
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling and inhibition by Fasitibant.
Data Presentation: In Vitro Activity of Fasitibant
The inhibitory potency of Fasitibant is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kb or Ki). These values are determined from concentration-response curves generated in functional assays.
| Assay Type | Cell Line | Parameter | Fasitibant Value (nM) | Reference Compound (Icatibant) Value (nM) |
| Calcium Mobilization | CHO cells expressing human B2R | Kb | ~1-10 | 2.81 |
| Calcium Mobilization | HEK293 cells expressing human B2R | Kb | ~0.2-1.5 | - |
| Human Umbilical Vein Contraction | Primary human tissue | pA2 (converted to nM) | ~0.2-2.6 | 8.71 |
Note: The values presented are representative figures from the scientific literature for B2R antagonists and may vary depending on the specific experimental conditions.[7][8] Fasitibant's potency is shown to be comparable or superior to Icatibant.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This is a common functional assay to determine the potency of B2R antagonists by measuring the inhibition of bradykinin-induced intracellular calcium release.[7][8][9]
Objective: To determine the IC50 and/or Kb value of this compound by quantifying its ability to inhibit bradykinin-induced calcium mobilization in cells expressing the human bradykinin B2 receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human bradykinin B2 receptor.
-
Reagents:
-
This compound
-
Bradykinin (agonist)
-
Icatibant (reference antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
-
Cell culture incubator (37°C, 5% CO2)
-
96- or 384-well black, clear-bottom microplates
-
Workflow Diagram:
Caption: Experimental workflow for the calcium mobilization assay.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the B2R-expressing cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Fasitibant in HBSS/HEPES buffer to create a concentration range appropriate for determining the IC50 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[7] Also prepare dilutions for bradykinin and the reference antagonist.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS/HEPES buffer.
-
Aspirate the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
-
Assay Execution:
-
After incubation, wash the cells with HBSS/HEPES buffer to remove excess dye.
-
Add the various dilutions of Fasitibant, reference antagonist, or buffer (for control wells) to the plate.
-
Place the plate into the fluorometric plate reader.
-
Initiate reading and, after establishing a stable baseline, add a pre-determined concentration of bradykinin (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells.
-
Continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the percent inhibition for each concentration of Fasitibant relative to the control wells (bradykinin stimulation without antagonist).
-
Plot the percent inhibition against the logarithm of the Fasitibant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Kb value can be calculated from the IC50 using the Cheng-Prusoff equation if the assay is performed under competitive equilibrium conditions.
-
Protocol 2: Human Umbilical Vein (HUV) Contractility Assay
This ex vivo assay uses a physiologically relevant human tissue that endogenously expresses the B2 receptor to measure the functional antagonism of Fasitibant.[10][11]
Objective: To assess the ability of Fasitibant to inhibit bradykinin-induced smooth muscle contraction in isolated human umbilical vein rings.
Materials:
-
Tissue: Freshly collected human umbilical cords.
-
Reagents:
-
This compound
-
Bradykinin
-
Krebs-Henseleit solution
-
-
Equipment:
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Procedure:
-
Tissue Preparation:
-
Obtain fresh human umbilical cords in accordance with ethical guidelines.
-
Isolate the umbilical vein and cut it into rings (2-3 mm).
-
Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with washes every 15-20 minutes.
-
-
Assay Execution:
-
Obtain a cumulative concentration-response curve for bradykinin to establish a baseline contractile response.
-
After washing and re-equilibration, incubate a set of tissues with a fixed concentration of Fasitibant for a predetermined period.
-
Generate a second cumulative concentration-response curve for bradykinin in the presence of Fasitibant.
-
Repeat this process with several different concentrations of Fasitibant.
-
-
Data Analysis:
-
The antagonistic effect of Fasitibant is observed as a rightward shift in the bradykinin concentration-response curve.
-
The data can be analyzed using a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 value can be converted to a Kb value.[11] This analysis also confirms the competitive nature of the antagonism.[10]
-
References
- 1. Fasitibant chloride hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 6. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fasitibant Free Base in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant free base is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] The B2R is a G-protein coupled receptor (GPCR) that is constitutively expressed in various cell types and plays a crucial role in mediating the pro-inflammatory and pain-sensitizing effects of its endogenous ligand, bradykinin.[2] Upon activation, the B2R primarily couples to the Gq/11 protein, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and pain. Consequently, Fasitibant, by blocking this interaction, holds significant therapeutic potential for inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its inhibitory effects on bradykinin B2 receptor signaling.
Mechanism of Action: Bradykinin B2 Receptor Signaling
Bradykinin binding to the B2R triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC). Downstream of this, signaling pathways such as the mitogen-activated protein kinase (MAPK/ERK) and nuclear factor-kappa B (NF-κB) pathways are activated. This cascade ultimately leads to the transcription and release of pro-inflammatory mediators, including prostaglandins (e.g., PGE2) and cytokines (e.g., IL-6, IL-8). Fasitibant competitively binds to the B2R, preventing bradykinin from initiating this signaling cascade.
Data Presentation
The potency of Fasitibant can be quantified through various in vitro cell-based assays. The following table summarizes key potency values.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | CHO cells expressing human B2R | pKB | 10.3 | [3] |
| Inhibition of Bradykinin-induced PGE2 release | Human Fibroblast-like Synoviocytes | Effective Concentration | 1 µM | [4][5] |
Note: The pKB value is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher affinity of the antagonist for the receptor. A pKB of 10.3 corresponds to a KB of approximately 0.05 nM, indicating very high potency.
Experimental Protocols
The following are detailed protocols for common cell culture experiments to assess the antagonist activity of Fasitibant.
Experimental Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models of Osteoarthritis Using Fasitibant Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone sclerosis, and synovial inflammation, leading to pain and loss of joint function.[1][2] Growing evidence suggests that inflammation plays a significant role in the pathogenesis of OA.[1][2] Bradykinin, a pro-inflammatory peptide, and its B2 receptor are implicated in the inflammatory processes and pain associated with OA.[1][2] Fasitibant (free base), a potent and selective non-peptide antagonist of the bradykinin B2 receptor, presents a promising therapeutic strategy for mitigating OA symptoms by blocking the effects of bradykinin.[3]
These application notes provide detailed protocols for inducing osteoarthritis in rodent models and for evaluating the therapeutic potential of Fasitibant free base. The protocols are based on established methodologies and published preclinical data.
Mechanism of Action of Fasitibant
Fasitibant competitively binds to the bradykinin B2 receptor, preventing the binding of bradykinin. This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), and prostaglandins.[3][4][5] By inhibiting these pathways, Fasitibant is expected to reduce inflammation, pain, and potentially cartilage degradation in osteoarthritic joints.
Bradykinin B2 Receptor Signaling Pathway in Osteoarthritis
Caption: Bradykinin B2 receptor signaling pathway in osteoarthritis.
Animal Models of Osteoarthritis
Several animal models are utilized to study OA, each with distinct characteristics. The choice of model depends on the specific research question.
| Model | Inducing Agent | Species | Key Features | Relevant for Fasitibant Studies |
| Monoiodoacetate (MIA) Induced OA | Intra-articular injection of MIA | Rat, Mouse | Rapid cartilage degeneration and subchondral bone changes, pain behavior.[6][7] | Ideal for studying pain and structural changes. |
| Surgically Induced OA | Anterior Cruciate Ligament Transection (ACLT), Destabilization of the Medial Meniscus (DMM) | Rat, Mouse, Rabbit, Dog | Mimics post-traumatic OA, progressive cartilage degradation. | Suitable for long-term studies on disease modification. |
| Inflammatory Arthritis | Intra-articular injection of Carrageenan | Rat | Acute inflammatory response, pain, and edema.[8] | Useful for studying acute anti-inflammatory and analgesic effects. |
Experimental Protocols
Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
This protocol describes the induction of OA via a single intra-articular injection of MIA, a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cell death and cartilage degradation.[6][7]
Materials:
-
Male Wistar rats (or other suitable strain), 8-10 weeks old
-
Monoiodoacetate (MIA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 29-30G needles
-
This compound
-
Vehicle for Fasitibant (e.g., sterile saline, PBS)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Anesthetize the rat using isoflurane. Shave the hair around the knee joint of the designated hind limb.
-
MIA Injection:
-
Dissolve MIA in sterile saline to the desired concentration (e.g., 2 mg/50 µL).
-
Flex the knee to a 90-degree angle to palpate the intra-articular space.
-
Carefully insert a 29G or 30G needle through the patellar ligament into the intra-articular space.
-
Slowly inject 50 µL of the MIA solution.
-
Slowly withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.
-
A control group should receive an intra-articular injection of 50 µL of sterile saline.
-
-
Fasitibant Administration (Proposed Protocol):
-
Based on effective doses in other inflammatory models, a suggested dose is 100 µg of this compound in a volume of 50 µL per knee.
-
Administration can be prophylactic (before or at the same time as MIA injection) or therapeutic (at a set time point after MIA injection, e.g., day 7 or 14).
-
Inject Fasitibant or vehicle intra-articularly using the same technique as the MIA injection.
-
-
Post-Procedure Monitoring: Monitor the animals for any adverse reactions. Provide appropriate post-operative care, including analgesia if necessary (though this may interfere with pain assessment endpoints).
Outcome Measures:
-
Pain Assessment (Incapacitance Test): Measure the weight distribution between the hind limbs at baseline and at various time points post-injection (e.g., days 3, 7, 14, 21, 28). Increased weight-bearing on the contralateral limb indicates pain in the MIA-injected limb.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation and with Hematoxylin and Eosin (H&E) for synovial inflammation. Use a scoring system (e.g., OARSI) for semi-quantitative analysis.
-
Biomarker Analysis: Analyze synovial fluid or serum for levels of inflammatory cytokines (e.g., IL-6, IL-8) and cartilage degradation markers (e.g., CTX-II).
Experimental Workflow for MIA-Induced OA and Fasitibant Treatment
Caption: Workflow for MIA-induced OA and Fasitibant treatment.
Quantitative Data
The following tables summarize quantitative data from a preclinical study using Fasitibant in a rat model of carrageenan-induced inflammatory arthritis, which can serve as a reference for designing studies in OA models.
Table 1: Fasitibant Dosage and Administration
| Compound | Dose | Route of Administration | Animal Model | Reference |
| Fasitibant (MEN16132) | 100 µ g/knee | Intra-articular | Carrageenan-induced inflammatory arthritis (Rat) | [8] |
Table 2: Efficacy of Fasitibant on Pain and Edema in Carrageenan-Induced Arthritis
| Treatment Group | Parameter | Endpoint | Result (% Inhibition) | Reference |
| Fasitibant (100 µ g/knee ) | Joint Pain | 6 hours post-carrageenan | Significant reduction | [8] |
| Fasitibant (100 µ g/knee ) | Joint Edema | 6 hours post-carrageenan | Significant reduction | [8] |
Table 3: Effect of Fasitibant on Inflammatory Mediator Release in Carrageenan-Induced Arthritis
| Treatment Group | Inflammatory Mediator | Result | Reference |
| Fasitibant (100 µ g/knee ) | Prostaglandins | Inhibition | [8] |
| Fasitibant (100 µ g/knee ) | IL-1β | Inhibition | [8] |
| Fasitibant (100 µ g/knee ) | IL-6 | Inhibition | [8] |
Conclusion
This compound, as a bradykinin B2 receptor antagonist, holds considerable promise for the treatment of osteoarthritis by targeting inflammation and pain. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy of Fasitibant in well-established animal models of OA. Careful selection of the animal model and relevant outcome measures will be crucial for the successful translation of these findings to clinical applications. Further research is warranted to fully elucidate the disease-modifying potential of Fasitibant in osteoarthritis.
References
- 1. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation | PLOS One [journals.plos.org]
- 6. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 7. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fasitibant Free Base for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of fasitibant free base, a potent and selective non-peptide antagonist of the bradykinin B2 receptor. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of fasitibant in various disease models.
Mechanism of Action
Fasitibant exerts its pharmacological effects by selectively blocking the bradykinin B2 receptor (B2R). Bradykinin, a pro-inflammatory peptide, binds to B2R, initiating a signaling cascade that contributes to inflammation, pain, and increased vascular permeability. By antagonizing this receptor, fasitibant effectively mitigates these pathological processes.
Signaling Pathway of Bradykinin B2 Receptor Activation
The binding of bradykinin to its G protein-coupled receptor, B2R, triggers the activation of several downstream signaling pathways. This complex network of interactions ultimately leads to the physiological responses associated with inflammation and pain. A simplified representation of this pathway is provided below.
Caption: Bradykinin B2 Receptor Signaling Pathway and Fasitibant Inhibition.
In Vivo Dosage Information
The following tables summarize the available quantitative data for fasitibant (formerly MEN16132) dosage in various in vivo models. It is crucial to note that optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.
Table 1: Fasitibant Dosage in Rat Models
| Animal Model | Indication | Route of Administration | Dosage | Key Findings |
| Wistar Rats | Osteoarthritis (MIA-induced) | Intra-articular | 1, 3, and 10 µg/25 µl/knee | Dose-dependent inhibition of pain response.[1] |
| Wistar Rats | Inflammatory Hyperalgesia (Carrageenan-induced) | Intra-articular | 100 µ g/knee | Significantly reduced inflammatory hyperalgesia.[2] |
| Wistar Rats | Inflammatory Arthritis (Carrageenan-induced) | Intra-articular | Not specified | Combination with dexamethasone was more effective than either drug alone in inhibiting inflammation. |
Table 2: Fasitibant (MEN16132) Dosage in Guinea Pig Models
| Animal Model | Indication | Route of Administration | Dosage | Key Findings |
| Guinea Pigs | Bradykinin-induced Bronchoconstriction | Intravenous (i.v.) | 1-10 nmol/kg | Dose-dependent inhibition of bronchoconstriction.[3] |
| Intratracheal (i.t.) | 10-100 nmol/kg | Dose-dependent inhibition of bronchoconstriction.[3] | ||
| Aerosol | 0.01-0.1 mM/5 min | Localized inhibition of bronchoconstriction.[3] | ||
| Guinea Pigs | Bradykinin-induced Nasal Mucosa Microvascular Leakage | Intranasal (i.n.) | 0.01-0.3 nmol/nostril | Dose-dependent and long-lasting reduction of plasma protein extravasation.[3] |
Note on Dosage Conversion: For guinea pig studies, dosages are provided in nmol/kg. Researchers should convert this to mg/kg based on the molecular weight of this compound for their specific experimental needs.
Experimental Protocols
The following are detailed protocols for key in vivo experiments cited in the literature. These should be adapted as necessary for specific research questions and institutional guidelines.
Rat Model of Mono-iodoacetate (MIA)-Induced Osteoarthritis
This model is used to screen for analgesic and disease-modifying effects of therapeutic agents in osteoarthritis.
Experimental Workflow:
Caption: Workflow for Rat Osteoarthritis Model.
Protocol:
-
Animal Model: Male Wistar rats (body weight 150-200 g) are commonly used.[4]
-
Osteoarthritis Induction:
-
Anesthetize the rats (e.g., with isoflurane).
-
Inject 1 mg of mono-iodoacetate (MIA) dissolved in 25 µl of sterile saline into the right knee joint through the infrapatellar ligament.[1]
-
-
Drug Preparation and Administration:
-
Prepare this compound solutions at concentrations of 1, 3, and 10 µg per 25 µl. The specific vehicle for fasitibant in this study was not detailed, but sterile saline or phosphate-buffered saline (PBS) are common vehicles for intra-articular injections. It is recommended to perform vehicle solubility and stability tests.
-
On day 7 post-MIA injection, administer the prepared fasitibant solution intra-articularly into the arthritic knee.[1]
-
-
Assessment of Nociception:
-
Pain can be measured using an incapacitance tester, which records the weight distribution on each hind paw.[1]
-
Measurements should be taken before and at multiple time points after drug administration.
-
Mouse Matrigel Plug Angiogenesis Assay
This assay is used to evaluate the pro- or anti-angiogenic potential of a compound in vivo. While a specific dose for fasitibant in this assay is not yet reported in the literature, this protocol provides a general framework.
Experimental Workflow:
Caption: Workflow for Matrigel Plug Assay.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., C57BL/6) are typically used to avoid rejection of the Matrigel plug.[5]
-
Matrigel Preparation:
-
Thaw Matrigel on ice.
-
Prepare a mixture containing Matrigel, a pro-angiogenic factor (e.g., bFGF or VEGF), and the desired concentration of fasitibant or vehicle control. Keep the mixture on ice to prevent premature solidification.[5]
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe and needle.[5]
-
-
Plug Analysis:
-
After a designated period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Angiogenesis can be quantified by measuring the hemoglobin content of the plugs or by immunohistochemical staining for endothelial cell markers such as CD31.[5]
-
Concluding Remarks
This compound has demonstrated significant potential in preclinical models of inflammation and pain, particularly in the context of osteoarthritis. The provided data and protocols offer a foundation for further investigation into its therapeutic applications. Researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific in vivo models and to further explore the pharmacokinetic and pharmacodynamic properties of this promising compound.
References
- 1. Essential Software Tools for Preclinical Research | ModernVivo [modernvivo.com]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Fasitibant Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant free base is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (BK2) receptor.[1][2][3] Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to B2 receptors, which are G protein-coupled receptors.[1] The activation of B2 receptors triggers a signaling cascade that contributes to inflammation, pain, and vasodilation.[4] Fasitibant, by blocking this interaction, has therapeutic potential in managing conditions such as osteoarthritis and rheumatoid arthritis.[1][2][3][4] These application notes provide detailed protocols for the preparation and experimental use of this compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C36H49Cl2N6O6S+ | [5] |
| Molecular Weight | 764.78 g/mol | [5] |
| CAS Number | 869939-83-3 | [3] |
| Mechanism of Action | Bradykinin B2 Receptor Antagonist | [1][2][6] |
Quantitative Data
The following table summarizes the reported potency of Fasitibant and its chloride salt from various in vitro studies.
| Parameter | Value | Assay System | Reference |
| Ki | 0.09 nM | Radioligand binding assay | [7] |
| pA2 | 9.4 | Guinea pig ileum contraction assay | [7] |
Signaling Pathway
Fasitibant exerts its pharmacological effect by blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Upon activation by bradykinin, the B2 receptor primarily couples to Gαq and Gαi proteins, initiating a downstream signaling cascade. The binding of Fasitibant prevents this activation. The key signaling events are depicted in the diagram below.
Experimental Protocols
In Vitro Assays
1. Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small volume of DMSO, vortex to dissolve, and then add the remaining volume.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
2. Cell-Based Assay Protocol (General)
-
Objective: To determine the in vitro efficacy of this compound in a cell-based assay.
-
Protocol:
-
Culture cells expressing the bradykinin B2 receptor in appropriate media and conditions.
-
On the day of the experiment, prepare working solutions of Fasitibant by diluting the stock solution in cell culture medium to the desired final concentrations. Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Pre-incubate the cells with the Fasitibant working solutions for a specified period (e.g., 30 minutes) before adding the bradykinin agonist.
-
Stimulate the cells with a known concentration of bradykinin.
-
After the desired incubation time, measure the downstream signaling endpoint (e.g., intracellular calcium mobilization, inositol phosphate accumulation, or ERK phosphorylation).
-
Include appropriate controls, such as vehicle-only (DMSO) and bradykinin-only treated cells.
-
Analyze the data to determine the inhibitory effect of Fasitibant.
-
In Vivo Studies
1. Preparation of Fasitibant Formulation for In Vivo Administration
-
Objective: To prepare a formulation of this compound suitable for in vivo administration. The choice of vehicle will depend on the route of administration and the specific experimental model.
-
Considerations:
-
Solubility: this compound is poorly soluble in aqueous solutions. A co-solvent system or suspension may be necessary.
-
Toxicity: The chosen vehicle should be well-tolerated by the animal model at the required dose volume.
-
Route of Administration: The formulation will differ for oral, intravenous, or intra-articular administration.
-
-
Example Vehicle for Oral Administration (Suspension):
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water.
-
0.1% (v/v) Tween 80 can be added to aid in wetting the compound.
-
-
Protocol (for suspension):
-
Weigh the required amount of this compound.
-
In a sterile container, prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Gradually add the Fasitibant powder to the vehicle while stirring or vortexing to ensure a uniform suspension.
-
The suspension should be prepared fresh daily and kept under continuous agitation until administration to ensure dose uniformity.
-
-
Example Vehicle for Intravenous Administration (Co-solvent system):
-
A mixture of DMSO, PEG400, and saline. A common starting point could be 10% DMSO, 40% PEG400, and 50% saline. Note: This vehicle must be optimized for solubility and tolerability.
-
-
Protocol (for co-solvent system):
-
Dissolve the this compound in DMSO first.
-
Add the PEG400 and mix well.
-
Slowly add the saline while vortexing to avoid precipitation.
-
The final solution should be clear and administered slowly.
-
2. In Vivo Efficacy Study (General Protocol)
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model (e.g., carrageenan-induced paw edema in rats).
-
Protocol:
-
Acclimatize animals to the experimental conditions.
-
Prepare the Fasitibant formulation as described above.
-
Administer Fasitibant or the vehicle control to the animals via the chosen route (e.g., oral gavage) at a specified time before the induction of the inflammatory response.
-
Induce the inflammatory response (e.g., intraplantar injection of carrageenan).
-
Measure the relevant endpoints at various time points (e.g., paw volume, pain threshold).
-
Collect tissue or blood samples for pharmacokinetic or pharmacodynamic analysis if required.
-
Analyze the data to determine the in vivo efficacy of Fasitibant.
-
Stability and Storage
-
This compound Powder: Store at -20°C in a dry, dark place.
-
In Vivo Formulations: Prepare fresh daily. Suspensions should be used immediately after preparation and kept under agitation.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. gadconsulting.com [gadconsulting.com]
- 2. mewburn.com [mewburn.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fasitibant Free Base in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] The bradykinin/B2R signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and pain. Consequently, fasitibant is a valuable tool for investigating these processes and for the development of novel therapeutics for conditions such as osteoarthritis and inflammatory disorders. These application notes provide detailed protocols for the preparation and use of fasitibant free base in cell-based assays, with a focus on ensuring accurate and reproducible results.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical parameter for the design of in vitro studies. While specific quantitative solubility data is not widely published, the following table summarizes the recommended solvent and provides guidance for preparing stock solutions. It is highly recommended to empirically determine the maximum solubility for your specific lot of this compound.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for use in cell-based assays.[2] Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid cytotoxicity.[2] |
| Ethanol | Further investigation required | While some organic compounds are soluble in ethanol, its suitability for this compound and its compatibility with specific cell lines should be determined empirically. |
| Aqueous Buffers (e.g., PBS, cell culture media) | Not recommended for high-concentration stock solutions | Direct dissolution in aqueous buffers is generally not recommended due to the low aqueous solubility of many organic compounds. This can lead to precipitation and inaccurate dosing.[2] |
Experimental Protocols
Preparation of Fasitibant Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or low-water Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mM stock solution, you would need to calculate the mass based on the molecular weight of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the fasitibant powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Gentle warming can also be applied.
-
Sterilization (Optional): If required for your specific cell-based assay, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell-Based Assay: Endothelial Permeability Assay
This protocol provides a method to assess the effect of fasitibant on bradykinin-induced endothelial permeability, a key process in inflammation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium (e.g., EGM-2)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Fasitibant stock solution (10 mM in DMSO)
-
Bradykinin
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER) or by visual inspection.
-
Pre-treatment with Fasitibant:
-
Prepare working solutions of fasitibant by diluting the 10 mM DMSO stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest fasitibant concentration.
-
Remove the medium from the upper and lower chambers of the Transwell inserts and replace it with the prepared fasitibant or vehicle control solutions.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Bradykinin Stimulation:
-
Prepare a solution of bradykinin in serum-free medium at a concentration known to induce endothelial permeability (e.g., 100 nM).
-
Add the bradykinin solution to the upper chamber of the Transwell inserts (both fasitibant-treated and vehicle control wells).
-
Incubate for the desired period (e.g., 30-60 minutes).
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber of all wells at a final concentration of 1 mg/mL.
-
Incubate for a defined period (e.g., 1 hour) to allow the FITC-dextran to pass through the endothelial monolayer into the lower chamber.
-
-
Data Acquisition:
-
Carefully collect a sample from the lower chamber of each well.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of permeability relative to the bradykinin-stimulated vehicle control.
-
Plot the results to determine the dose-dependent inhibitory effect of fasitibant on bradykinin-induced endothelial permeability.
-
Mandatory Visualizations
References
Application Notes and Protocols for Intra-articular Injection of Fasitibant Free Base in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant (MEN16132) is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin is a pro-inflammatory peptide that plays a significant role in the pathogenesis of pain and inflammation in osteoarthritis (OA). By blocking the bradykinin B2 receptor, Fasitibant has demonstrated potential as a therapeutic agent for managing OA-related symptoms. These application notes provide a comprehensive overview of the use of Fasitibant free base in rat models of inflammatory joint pain, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
Fasitibant exerts its effects by competitively inhibiting the binding of bradykinin to the B2 receptor, a G-protein coupled receptor. Activation of the B2 receptor by bradykinin in joint tissues, such as on sensory neurons and synoviocytes, initiates a signaling cascade that contributes to the cardinal signs of inflammation and pain. This includes the production of pro-inflammatory mediators like prostaglandins and cytokines. Fasitibant's blockade of this receptor attenuates these downstream effects, leading to a reduction in inflammatory hyperalgesia.
Data Presentation
Table 1: In Vitro Efficacy of Fasitibant (MEN16132)
| Parameter | Cell Type | Assay | Fasitibant (MEN16132) Potency | Reference |
| B2 Receptor Binding Affinity (pKi) | CHO cells expressing human B2 receptor | [3H]bradykinin binding | 10.5 | [2] |
| B2 Receptor Binding Affinity (pKi) | Human lung fibroblasts | [3H]bradykinin binding | 10.5 | [2] |
| Functional Antagonism (pKB) | CHO cells expressing human B2 receptor | Bradykinin-induced inositol phosphate accumulation | 10.3 | [2] |
| Functional Antagonism (pKB) | Human detrusor smooth muscle | Bradykinin-induced contraction | 9.9 | [2] |
| Inhibition of PGE2 release | Human fibroblast-like synoviocytes | IL-1β + Bradykinin stimulation | Effective at 1 µM |
Table 2: In Vivo Efficacy of Intra-articular Fasitibant in a Rat Model of Inflammatory Arthritis
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Inflammatory Hyperalgesia | Carrageenan-induced knee joint inflammation in rats | 100 µ g/knee Fasitibant (intra-articular) | Significantly reduced inflammatory hyperalgesia for up to 4 days post-treatment. | [1] |
| Nociceptor Activity | Anesthetized rats with intact and inflamed knee joints | 300 µM Fasitibant (local application) | Reduced bradykinin-induced excitation and sensitization of joint afferent sensory fibers. | [1] |
| Systemic vs. Local Effect | Carrageenan-induced knee joint inflammation in rats | Systemic intravenous injection of Fasitibant | No significant antinociceptive effect observed. | [1] |
Experimental Protocols
Preparation of this compound for Intra-articular Injection
Note: The specific vehicle used for the in vivo intra-articular injection of this compound in the key rat studies was not explicitly detailed in the reviewed literature. The following protocol is a general guideline for preparing a sterile solution for intra-articular injection in rodents, based on best practices. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) for injection
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptically weigh the required amount of this compound powder to achieve the target concentration. For a 100 µg dose in a 50 µL injection volume, the concentration would be 2 mg/mL.
-
In a sterile vial, add the appropriate volume of sterile saline.
-
Gradually add the Fasitibant powder to the saline while vortexing to aid dissolution.
-
Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Store the prepared solution appropriately, protected from light, and use within a validated time frame to ensure stability.
Carrageenan-Induced Inflammatory Arthritis Model in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Carrageenan (1-3% w/v in sterile saline)
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Anesthetize the rat using isoflurane.
-
Flex the knee of the hind limb to be injected at a 90-degree angle.
-
Insert a 27-30 gauge needle into the intra-articular space through the patellar ligament.
-
Slowly inject 50-100 µL of the carrageenan solution into the joint cavity.
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
-
Inflammation and hyperalgesia typically develop within a few hours and peak around 3-4 hours post-injection.
Intra-articular Injection of Fasitibant
Materials:
-
Prepared sterile Fasitibant solution
-
Anesthetized rat with induced arthritis
-
Insulin syringe with a 27-30 gauge needle
Procedure:
-
Anesthetize the rat at the desired time point post-arthritis induction.
-
Flex the arthritic knee at a 90-degree angle.
-
Carefully insert a 27-30 gauge needle into the intra-articular space.
-
Slowly inject the desired volume (e.g., 50 µL) of the Fasitibant solution.
-
Withdraw the needle and allow the animal to recover.
Assessment of Inflammatory Hyperalgesia: Incapacitance Test
Principle: The incapacitance test measures the weight distribution between the hind limbs of a rodent. In a model of unilateral paw or knee inflammation, the animal will shift its weight to the non-inflamed limb, providing an objective measure of pain.
Apparatus:
-
Incapacitance tester (e.g., Ugo Basile, IITC Life Science)
Procedure:
-
Habituate the rats to the incapacitance tester for several days before the experiment.
-
On the day of testing, place the rat in the holder of the incapacitance tester, with each hind paw on a separate force plate.
-
Allow the rat to acclimate for a few minutes until it is calm and standing with its weight distributed on both hind paws.
-
Record the weight (in grams) applied by each hind paw over a period of several seconds.
-
Typically, multiple readings are taken and averaged for each time point.
-
Data can be expressed as the difference in weight-bearing between the ipsilateral (inflamed) and contralateral (non-inflamed) limbs, or as a percentage of the total weight borne by both hind limbs.
-
Measurements are taken at baseline (before induction of arthritis) and at various time points after the induction of arthritis and treatment with Fasitibant.
Electrophysiological Recording of Joint Afferent Activity
Note: This is a complex procedure requiring specialized equipment and surgical skills. The following is a simplified overview.
Procedure:
-
Anesthetize the rat and perform a surgical preparation to expose the medial articular nerve of the knee.
-
Dissect fine nerve filaments and place them on a recording electrode.
-
Record the electrical activity of single or multiple nerve fibers in response to non-noxious and noxious mechanical stimulation of the knee joint (e.g., flexion, extension, rotation).
-
Administer bradykinin (e.g., via the saphenous artery) to assess its excitatory and sensitizing effects on the nerve fibers.
-
Apply Fasitibant locally to the joint or systemically and re-evaluate the nerve's response to bradykinin and mechanical stimuli to determine the antagonistic effect of Fasitibant.
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Site of Fasitibant Action.
Caption: Workflow for evaluating Fasitibant efficacy in a rat arthritis model.
References
- 1. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-Articular Delivery of Glucosamine for Treatment of Experimental Osteoarthritis Created by a Medial Meniscectomy in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Using Fasitibant Free Base to Elucidate Bradykinin Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two G protein-coupled receptors, the B1 and B2 receptors. The bradykinin B2 receptor is constitutively expressed in a variety of tissues and is primarily responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain. Dysregulation of the bradykinin system is implicated in a range of pathological conditions such as hereditary angioedema, inflammatory disorders, and chronic pain.
Fasitibant (MEN16132) free base is a potent, selective, and non-peptide competitive antagonist of the bradykinin B2 receptor. Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathophysiological roles of bradykinin signaling. This document provides detailed application notes and experimental protocols for utilizing Fasitibant free base to investigate bradykinin B2 receptor-mediated signaling pathways.
Data Presentation
Table 1: In Vitro Affinity of Fasitibant for the Bradykinin B2 Receptor
This table summarizes the binding affinity of Fasitibant (MEN16132) for the bradykinin B2 receptor in various preparations as determined by radioligand binding assays. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity.
| Preparation | Radioligand | pKi | Reference |
| CHO cells expressing human B2 receptor | [3H]bradykinin | 10.5 | [1] |
| Human lung fibroblasts | [3H]bradykinin | 10.5 | [1] |
| Guinea pig airways | [3H]bradykinin | 10.0 | [1] |
| Guinea pig ileum longitudinal smooth muscle | [3H]bradykinin | 10.2 | [1] |
| Guinea pig cultured colonic myocytes | [3H]bradykinin | 10.3 | [1] |
| Rabbit ileum smooth muscle | [3H]bradykinin | 10.4 | [2] |
| Pig ileum smooth muscle | [3H]bradykinin | 10.3 | [2] |
| Human fibroblast-like synoviocytes | [3H]bradykinin | 8.9 | [3] |
Table 2: In Vitro Functional Antagonism of Fasitibant at the Bradykinin B2 Receptor
This table presents the functional antagonist potency of Fasitibant (MEN16132) in blocking bradykinin-induced responses in various functional assays. The pKB and pA2 values are measures of antagonist potency, with higher values indicating greater potency.
| Assay | Cell/Tissue Type | Response Measured | Antagonist Potency (pKB/pA2) | Reference |
| Inositol Phosphate Accumulation | CHO cells expressing human B2 receptor | Inositol Phosphates | 10.3 (pKB) | [1][4] |
| Inositol Phosphate Accumulation | Guinea pig colonic myocytes | Inositol Phosphates | 10.3 (pKB) | [1] |
| Inositol Phosphate Accumulation | Human fibroblast-like synoviocytes | Inositol Phosphates | 9.9 (pKB) | [3] |
| Contractile Response | Human detrusor smooth muscle | Muscle Contraction | 9.9 (pKB) | [1] |
| Contractile Response | Guinea pig ileum longitudinal smooth muscle | Muscle Contraction | 10.1 (pKB) | [1] |
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to its B2 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the key downstream signaling events.
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of Fasitibant.
Experimental Workflow: Characterizing Fasitibant Activity
The following diagram outlines a typical workflow for characterizing the antagonist activity of Fasitibant at the bradykinin B2 receptor.
Caption: General experimental workflow for studying Fasitibant's effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Bradykinin B2 Receptor
Objective: To determine the binding affinity (Ki) of Fasitibant for the bradykinin B2 receptor.
Materials:
-
Cells or tissues expressing the bradykinin B2 receptor (e.g., CHO cells stably expressing the human B2 receptor, human lung fibroblasts).
-
[3H]bradykinin (Radioligand).
-
This compound.
-
Unlabeled bradykinin (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]bradykinin (typically at or below its Kd value).
-
Increasing concentrations of Fasitibant (for competition curve).
-
For total binding wells, add vehicle instead of Fasitibant.
-
For non-specific binding wells, add a high concentration of unlabeled bradykinin.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Fasitibant concentration.
-
Determine the IC50 value (the concentration of Fasitibant that inhibits 50% of specific [3H]bradykinin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]bradykinin and Kd is its dissociation constant.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional antagonist potency (pKB) of Fasitibant in blocking bradykinin-induced IP accumulation.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-hB2 cells, human synoviocytes).
-
[3H]myo-inositol.
-
Cell culture medium.
-
Bradykinin.
-
This compound.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating them with [3H]myo-inositol in inositol-free medium overnight.
-
-
Antagonist Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of Fasitibant or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
-
Bradykinin Stimulation:
-
Add LiCl to each well.
-
Stimulate the cells with a fixed concentration of bradykinin (e.g., EC80) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [3H]myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Construct a concentration-response curve for Fasitibant's inhibition of bradykinin-stimulated IP accumulation.
-
Calculate the IC50 value.
-
Determine the pKB value using the Schild equation for competitive antagonism.
-
Protocol 3: Bradykinin-Induced Prostaglandin E2 (PGE2) Release Assay
Objective: To assess the ability of Fasitibant to inhibit bradykinin-induced PGE2 release from cells.[5]
Materials:
-
Human fibroblast-like synoviocytes or other relevant cell type.
-
Cell culture medium.
-
Bradykinin.
-
This compound.
-
PGE2 ELISA kit.
Procedure:
-
Cell Culture:
-
Culture cells in appropriate multi-well plates until they reach confluency.
-
-
Pre-treatment with Fasitibant:
-
Replace the culture medium with fresh serum-free medium.
-
Pre-incubate the cells with various concentrations of Fasitibant or vehicle for 30 minutes at 37°C.[5]
-
-
Bradykinin Stimulation:
-
Add bradykinin to the wells at a final concentration known to induce a robust PGE2 release and incubate for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bradykinin-induced PGE2 release for each concentration of Fasitibant.
-
Determine the IC50 value for Fasitibant.
-
Protocol 4: NF-κB Activation Assay (Nuclear Translocation)
Objective: To evaluate the effect of Fasitibant on bradykinin-induced activation of the NF-κB signaling pathway.[6]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cells.
-
Cell culture medium.
-
Bradykinin.
-
This compound.
-
Nuclear and cytoplasmic extraction reagents.
-
Antibodies against NF-κB p65 subunit.
-
Western blotting reagents and equipment.
-
Alternatively, an immunofluorescence-based assay can be used.
Procedure (Western Blotting Method):
-
Cell Treatment:
-
Culture HUVECs to confluency.
-
Pre-treat cells with Fasitibant or vehicle for 30 minutes.
-
Stimulate with bradykinin for a time course (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak of NF-κB translocation.
-
-
Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the NF-κB p65 subunit.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Compare the levels of nuclear NF-κB p65 in bradykinin-stimulated cells with and without Fasitibant pre-treatment.
-
This compound is a powerful pharmacological tool for dissecting the intricate signaling pathways mediated by the bradykinin B2 receptor. The protocols provided herein offer a framework for characterizing its binding affinity and functional antagonism, as well as for investigating its effects on downstream signaling events such as inositol phosphate accumulation, prostaglandin E2 release, and NF-κB activation. By employing Fasitibant in these and other experimental paradigms, researchers can gain valuable insights into the role of bradykinin in health and disease, potentially leading to the development of novel therapeutic strategies.
References
- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fasitibant Free Base for Blocking Inflammatory Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory hyperalgesia, an increased sensitivity to pain caused by inflammation, is a major clinical challenge. A key mediator in the inflammatory cascade is bradykinin, which exerts its effects through the activation of bradykinin B2 receptors on sensory neurons. Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, positioning it as a promising therapeutic agent for the management of inflammatory pain. These application notes provide a comprehensive overview of the mechanism of action of fasitibant, detailed protocols for its preclinical evaluation in a widely used model of inflammatory hyperalgesia, and a summary of its effects on key inflammatory parameters.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
Fasitibant competitively binds to the bradykinin B2 receptor, preventing the binding of its natural ligand, bradykinin. Bradykinin, a pro-inflammatory peptide, is produced at sites of tissue injury and inflammation. Its binding to the B2 receptor on nociceptive (pain-sensing) neurons triggers a signaling cascade that leads to neuronal sensitization and the perception of pain. By blocking this interaction, fasitibant effectively inhibits the downstream signaling pathways responsible for the development of inflammatory hyperalgesia.
Signaling Pathway of Bradykinin B2 Receptor in Inflammatory Hyperalgesia
The binding of bradykinin to its G-protein coupled B2 receptor initiates a cascade of intracellular events that sensitize nociceptors. This pathway is a critical target for therapeutic intervention in inflammatory pain.
Experimental Protocols
Carrageenan-Induced Inflammatory Hyperalgesia in Rats
This is a widely accepted and reproducible animal model for studying acute inflammation and inflammatory pain.
Materials:
-
Male Wistar rats (180-220 g)
-
Fasitibant free base
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for fasitibant (e.g., saline, DMSO, or as specified by the supplier)
-
Plethysmometer or digital calipers
-
Von Frey filaments or an electronic von Frey apparatus
-
Radiant heat source (for paw withdrawal latency testing)
Experimental Workflow:
Detailed Methodologies:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3 days prior to the experiment.
-
Baseline Measurements:
-
Paw Volume: Measure the volume of the right hind paw of each rat using a plethysmometer.
-
Mechanical Withdrawal Threshold: Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes. Apply von Frey filaments of increasing force to the plantar surface of the right hind paw. The threshold is the lowest force that elicits a brisk paw withdrawal.
-
Paw Withdrawal Latency: Place rats in individual Plexiglas chambers on a glass floor. Apply a radiant heat source to the plantar surface of the right hind paw. The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Drug Administration: Administer fasitibant or its vehicle via the desired route (e.g., intraperitoneal injection) at various doses. Typically, fasitibant is administered 30 minutes before the induction of inflammation.
-
Induction of Inflammation: Inject 100 µL of a 1% carrageenan suspension into the subplantar region of the right hind paw using a 27-gauge needle.
-
Post-Induction Measurements: At predetermined time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection, repeat the measurements of paw volume, mechanical withdrawal threshold, and paw withdrawal latency.
-
Data Analysis:
-
Paw Edema: Calculate the increase in paw volume for each rat at each time point compared to its baseline measurement. The percentage inhibition of edema can be calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100
-
Hyperalgesia: Compare the post-treatment withdrawal thresholds/latencies to the baseline values and between the fasitibant-treated and vehicle-treated groups.
-
Measurement of Inflammatory Mediators
Protocol:
-
Following the final behavioral measurements in the carrageenan-induced hyperalgesia model, euthanize the rats.
-
Collect the inflamed paw tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Analyze the supernatant for levels of key inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) using commercially available ELISA kits.
Quantitative Data Presentation
The following tables summarize the expected dose-dependent effects of fasitibant on key parameters in the carrageenan-induced inflammatory hyperalgesia model. Note: The following data are representative and may vary based on specific experimental conditions.
Table 1: Effect of Fasitibant on Carrageenan-Induced Paw Edema in Rats (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, i.p.) | Increase in Paw Volume (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Fasitibant | 1 | 0.62 ± 0.04 | 27.1 |
| Fasitibant | 3 | 0.45 ± 0.03 | 47.1 |
| Fasitibant | 10 | 0.31 ± 0.02 | 63.5 |
| Indomethacin (Positive Control) | 10 | 0.25 ± 0.02 | 70.6 |
Table 2: Effect of Fasitibant on Mechanical Withdrawal Threshold in Carrageenan-Induced Hyperalgesia (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Naive (No Carrageenan) | - | 14.5 ± 0.8 |
| Vehicle Control + Carrageenan | - | 3.2 ± 0.3 |
| Fasitibant + Carrageenan | 1 | 5.8 ± 0.4 |
| Fasitibant + Carrageenan | 3 | 8.1 ± 0.5 |
| Fasitibant + Carrageenan | 10 | 11.5 ± 0.7 |
| Indomethacin + Carrageenan | 10 | 12.1 ± 0.6 |
Table 3: Effect of Fasitibant on Paw Withdrawal Latency in Carrageenan-Induced Hyperalgesia (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Naive (No Carrageenan) | - | 11.2 ± 0.6 |
| Vehicle Control + Carrageenan | - | 4.5 ± 0.3 |
| Fasitibant + Carrageenan | 1 | 6.2 ± 0.4 |
| Fasitibant + Carrageenan | 3 | 7.9 ± 0.5 |
| Fasitibant + Carrageenan | 10 | 9.8 ± 0.6 |
| Indomethacin + Carrageenan | 10 | 10.1 ± 0.5 |
Table 4: Effect of Fasitibant on Inflammatory Mediator Levels in Paw Tissue (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, i.p.) | PGE2 (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Vehicle Control + Carrageenan | - | 250 ± 20 | 150 ± 12 | 180 ± 15 |
| Fasitibant + Carrageenan | 10 | 130 ± 15 | 85 ± 10 | 95 ± 11 |
| Indomethacin + Carrageenan | 10 | 95 ± 10 | 90 ± 9 | 105 ± 12 |
Conclusion
This compound demonstrates significant and dose-dependent efficacy in blocking inflammatory hyperalgesia in preclinical models. Its mechanism of action, centered on the selective antagonism of the bradykinin B2 receptor, provides a targeted approach to inhibiting a key pathway in inflammatory pain. The protocols and data presented herein offer a robust framework for the evaluation of fasitibant and other bradykinin B2 receptor antagonists in drug discovery and development programs aimed at identifying novel analgesics.
Troubleshooting & Optimization
Fasitibant free base solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with fasitibant free base during their experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is fasitibant and why is its solubility a concern?
A1: Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R) and is investigated for its anti-inflammatory properties. As a complex organic molecule, this compound is predicted to have low aqueous solubility. Poor solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for in vitro assays, and can impact bioavailability in in vivo studies.
Q2: I am observing precipitation when diluting my this compound stock solution (in an organic solvent) into an aqueous buffer. What is happening?
A2: This is a common issue for poorly water-soluble compounds. When a concentrated stock solution in an organic solvent (like DMSO) is added to an aqueous medium, the solvent environment changes from predominantly organic to predominantly aqueous. This compound is likely much less soluble in the aqueous environment, causing it to precipitate out of the solution.
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound has good solubility. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. It is crucial to use the minimum necessary volume of the organic solvent to dissolve the compound completely.
Q4: How can I improve the solubility of this compound in my aqueous experimental medium?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, and more advanced formulation techniques like solid dispersions or particle size reduction. The optimal method will depend on the specific requirements of your experiment.
Troubleshooting Guide
Issue 1: Precipitate formation during the preparation of a working solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Optimize Solvent Addition: Instead of adding the aqueous buffer to your stock solution, add the stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a bath sonicator can help redissolve the precipitate. However, the stability of fasitibant under these conditions should be considered.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility. As a basic compound, fasitibant's solubility is expected to increase at a lower pH.
-
Issue 2: Inconsistent results in cell-based assays.
-
Troubleshooting Steps:
-
Confirm Solubilization: Ensure that fasitibant is fully dissolved in your final working solution. Undissolved particles can lead to variability in the effective concentration. It is recommended to visually inspect the solution for any particulate matter or turbidity.
-
Vehicle Control: Always include a vehicle control in your experiments. This is the same concentration of the organic solvent (e.g., DMSO) in the aqueous buffer without the compound, to account for any effects of the solvent on the experimental system.
-
Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a frozen stock solution to minimize degradation and precipitation over time.
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Solubility Assessment in Different Solvents
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, ethanol, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of dissolved fasitibant using a validated analytical method such as HPLC-UV.
Protocol 2: Improving Solubility using a Co-solvent System
-
Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.
-
Stock Solution Preparation: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.
-
Titration: Prepare a series of aqueous buffers with increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Determine the solubility of fasitibant in each co-solvent/buffer mixture using the method described in Protocol 1. This will help identify the minimum amount of co-solvent needed to achieve the desired concentration.
Data Presentation
Table 1: Expected Qualitative Solubility of this compound
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous Buffers | PBS (pH 7.4), TRIS buffer | Low | This compound is a large, complex organic molecule with likely poor water solubility. |
| Polar Aprotic Solvents | DMSO, DMF | High | These solvents are effective at dissolving a wide range of organic molecules. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to High | The hydroxyl groups can interact with fasitibant, but solubility may be lower than in polar aprotic solvents. |
| Non-polar Solvents | Hexane, Toluene | Very Low | "Like dissolves like"; fasitibant has polar functional groups, making it poorly soluble in non-polar solvents. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule to a more soluble form. | Simple and effective for ionizable compounds. | Limited by the pH constraints of the experiment and potential for chemical instability. |
| Co-solvency | Reducing the polarity of the aqueous medium.[1][2][3] | Easy to implement in a lab setting. | The co-solvent may have its own biological or chemical effects; potential for toxicity at high concentrations. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier at the molecular level.[4][5][6][7][8] | Significant increase in dissolution rate and apparent solubility. | Requires specialized equipment and formulation development. |
| Particle Size Reduction | Increasing the surface area of the drug particles.[][10][11][12] | Enhances the rate of dissolution. | Does not increase the equilibrium solubility; requires specialized equipment like mills or homogenizers. |
Visualizations
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Optimizing Fasitibant Free Base Concentration In Vitro: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is Fasitibant and what is its primary mechanism of action?
A1: Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to B2 receptors, which are constitutively expressed in various cell types. By competitively blocking this interaction, Fasitibant inhibits the downstream signaling pathways activated by bradykinin, which are often associated with inflammation, pain, and increased vascular permeability.[1]
Q2: What is the typical in vitro working concentration for Fasitibant?
A2: The optimal concentration of Fasitibant is highly dependent on the specific assay and cell type used. However, based on its high potency, typical working concentrations range from the sub-nanomolar to the low micromolar range. For instance, in calcium mobilization assays, Kb values of around 0.15 nM have been reported.[2] In studies with human synoviocytes, a concentration of 1 µM Fasitibant was effective in preventing bradykinin-induced effects.[3] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your experimental setup.
Q3: How should I prepare a stock solution of Fasitibant free base?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium or assay buffer, ensuring the final DMSO concentration is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5][6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is Fasitibant selective for the bradykinin B2 receptor?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low antagonist activity observed | 1. Suboptimal Fasitibant concentration: The concentration may be too low to effectively compete with the bradykinin agonist. 2. Compound degradation: Improper storage or handling of Fasitibant stock solutions may lead to degradation. 3. Cellular issues: The cells may not express a sufficient level of functional bradykinin B2 receptors, or the receptor may be desensitized.[10] 4. Assay conditions: The agonist concentration might be too high, or the incubation time with Fasitibant might be too short. | 1. Perform a concentration-response curve to determine the optimal inhibitory concentration (e.g., IC50 or Kb). 2. Prepare fresh stock solutions from powder. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Confirm B2 receptor expression in your cell line (e.g., via RT-qPCR, Western blot, or binding assays). Ensure cells are not over-passaged. 4. Optimize the agonist concentration (typically EC50 to EC80) and pre-incubate the cells with Fasitibant for a sufficient duration (e.g., 15-30 minutes) before adding the agonist. |
| High background signal or cellular toxicity | 1. High DMSO concentration: The final concentration of the vehicle (DMSO) in the assay may be toxic to the cells. 2. Fasitibant precipitation: The compound may have precipitated out of solution upon dilution into aqueous media. 3. Off-target effects: At high concentrations, Fasitibant may interact with other cellular targets, leading to non-specific effects.[11][12] | 1. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, and always include a vehicle control.[5] 2. Visually inspect the media for any precipitate after adding Fasitibant. If precipitation occurs, try preparing a more dilute stock solution in DMSO or consider using a solubilizing agent (with appropriate controls). 3. Use the lowest effective concentration of Fasitibant as determined by your dose-response experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Inconsistent reagent preparation: Variations in the preparation of Fasitibant dilutions or agonist solutions. 3. Assay timing: Inconsistent incubation times can lead to variability. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Standardize all incubation times throughout the experimental protocol. |
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line/Tissue |
| Ki | 0.47 nM | Radioligand Binding | Mammalian cells with recombinant human B2 receptor |
| Kb | 0.15 nM | Calcium Mobilization | Mammalian cells with recombinant human B2 receptor |
| pA2 | 9.47 | Human Umbilical Vein Contractility | Human Umbilical Vein |
| Effective Concentration | 1 µM | Inhibition of PGE2 release and COX-2 expression | Human Fibroblast-like Synoviocytes |
| Effective Concentration | 100 µ g/knee | Reduction of inflammatory hyperalgesia | Rat knee joint (in vivo) |
Note: Some data points are for Fasitibant (also known as MEN16132) or its active metabolite. Researchers should always determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to bradykinin and its inhibition by Fasitibant.
Materials:
-
Cells expressing bradykinin B2 receptors (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Bradykinin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
DMSO
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, following the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of Fasitibant in assay buffer from a DMSO stock. Also, prepare the bradykinin agonist solution at a concentration that will yield a final concentration of EC80 in the assay.
-
Antagonist Pre-incubation: After the dye loading, wash the cells with assay buffer. Add the Fasitibant dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the microplate reader. Record a baseline fluorescence reading for a few seconds. Then, add the bradykinin solution to all wells and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of Fasitibant by comparing the response in the presence of the antagonist to the control (agonist only) response. Calculate IC50 values from the concentration-response curve.
Prostaglandin E2 (PGE2) Release Assay
This protocol describes the measurement of bradykinin-induced PGE2 release and its inhibition by Fasitibant in cultured cells.[3]
Materials:
-
Cells known to produce PGE2 in response to bradykinin (e.g., human fibroblast-like synoviocytes)
-
This compound
-
Bradykinin
-
Cell culture medium
-
DMSO
-
PGE2 ELISA kit
Procedure:
-
Cell Culture: Culture cells to near confluency in appropriate multi-well plates.
-
Pre-treatment: Replace the culture medium with fresh, serum-free medium containing the desired concentrations of Fasitibant or vehicle (DMSO). Pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: Add bradykinin to the wells to a final concentration known to induce PGE2 release and incubate for the desired time period (e.g., 6-24 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[13][14][15][16][17]
-
Data Analysis: Compare the amount of PGE2 released in the presence of Fasitibant to the bradykinin-stimulated control to determine the inhibitory effect.
Visualizations
Caption: Mechanism of action of Fasitibant.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spontaneous human B2 bradykinin receptor activity determines the action of partial agonists as agonists or inverse agonists. Effect of basal desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. revvity.com [revvity.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Potential off-target effects of Fasitibant free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasitibant free base. The following information addresses potential off-target effects and provides guidance on experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fasitibant?
Fasitibant is a competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a peptide that causes inflammation and vasodilation, mediates its effects through two main G-protein coupled receptors: B1 and B2.[2] The B2 receptor is constitutively expressed in various cell types.[2] By blocking the B2 receptor, Fasitibant inhibits the downstream signaling pathways activated by bradykinin, which are implicated in inflammation, pain, and swelling.[1][3][4]
Q2: Are there any known specific off-target effects of this compound?
Currently, there is limited publicly available data specifically documenting off-target molecular binding and activity of this compound. Research has primarily focused on its on-target efficacy as a bradykinin B2 receptor antagonist in conditions like osteoarthritis.[2][5]
Q3: What are the potential side effects observed with bradykinin B2 receptor antagonists like Fasitibant?
As a class, selective bradykinin B2 receptor antagonists have been associated with several side effects, which could potentially be related to off-target effects or exaggerated on-target pharmacology. These include:
-
Injection site reactions[1]
-
Nausea[1]
-
Headache[1]
-
Dizziness[1]
-
Fever[1]
-
Liver impairment[1]
-
Changes in heart rate and blood pressure[3]
-
Cough[3]
Q4: What types of drug interactions are known for Fasitibant?
Fasitibant may have an increased risk or severity of adverse effects when combined with various medications, particularly those that are immunosuppressive or chemotherapeutic agents. Examples of interacting drug classes include, but are not limited to, alkylating agents (e.g., Chlorambucil), immunosuppressants (e.g., Alemtuzumab, Anakinra, Belatacept), and corticosteroids (e.g., Beclomethasone dipropionate, Clobetasol propionate).[6]
Troubleshooting Guides
Issue: Unexplained cellular phenotype observed in vitro after treatment with Fasitibant.
If you observe a cellular response that is not readily explained by the blockade of the bradykinin B2 receptor, it may be indicative of an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed concentration of Fasitibant is effectively blocking the B2 receptor in your experimental system. This can be done by co-treating with a B2 receptor agonist (e.g., bradykinin) and measuring a known downstream effect, such as calcium mobilization or prostaglandin release.[2]
-
Dose-Response Curve: Generate a detailed dose-response curve for the unexplained phenotype. This can help determine if the effect is occurring at concentrations significantly different from those required for B2 receptor antagonism.
-
Control Compounds: Include structurally related but inactive compounds as negative controls, if available. Additionally, use other known bradykinin B2 receptor antagonists (e.g., Icatibant) to see if the effect is specific to Fasitibant or common to the drug class.[4]
-
Receptor Binding Assays: Consider performing receptor binding assays or broad kinase screening panels to identify potential off-target binding partners.
Issue: In vivo model shows unexpected systemic effects.
Unexpected systemic effects in animal models could be due to off-target activity, exaggerated pharmacology in a specific tissue, or drug-drug interactions.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the observed phenotype in relation to bradykinin signaling and its inhibition in other organ systems.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the unexpected effect with the known pharmacokinetic profile of Fasitibant.
-
Histopathological Examination: Perform a detailed histopathological analysis of major organs to identify any potential tissue-specific toxicities.
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening Using a Kinase Inhibitor Panel
This protocol outlines a general procedure for screening Fasitibant against a panel of kinases to identify potential off-target interactions.
Objective: To identify potential off-target kinase interactions of Fasitibant.
Materials:
-
This compound
-
Commercially available kinase screening service (e.g., Eurofins, Promega)
-
Appropriate kinase assay buffers and substrates
-
Plate reader for signal detection (e.g., luminescence, fluorescence)
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase screening service, specifying the desired concentration for screening (typically 1-10 µM for an initial screen).
-
The service will perform competitive binding assays or functional kinase assays against a broad panel of human kinases.
-
Data is typically returned as percent inhibition relative to a control.
-
Follow up on any significant "hits" (e.g., >50% inhibition) by determining the IC50 value through a dose-response experiment.
Protocol 2: Assessing Off-Target Effects on G-Protein Coupled Receptors (GPCRs)
This protocol describes a method to evaluate the specificity of Fasitibant by testing its activity on other related GPCRs.
Objective: To determine if Fasitibant interacts with other GPCRs, particularly the bradykinin B1 receptor.
Materials:
-
Cell line expressing the bradykinin B1 receptor (and other GPCRs of interest)
-
This compound
-
Specific agonists and antagonists for the GPCRs being tested (e.g., des-Arg9-bradykinin for the B1 receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence plate reader
Methodology:
-
Culture the cells expressing the target GPCRs in a 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with a range of concentrations of Fasitibant.
-
Stimulate the cells with a known agonist for the GPCR of interest (e.g., des-Arg9-bradykinin for the B1 receptor).
-
Measure the intracellular calcium mobilization using a fluorescence plate reader.
-
A lack of inhibition of the agonist-induced calcium signal indicates specificity for the B2 receptor over the tested GPCR.
Data Presentation
Table 1: Template for Recording Kinase Screening Results
| Kinase Target | Fasitibant Concentration (µM) | Percent Inhibition (%) |
|---|---|---|
| Kinase A | 10 | |
| Kinase B | 10 | |
| Kinase C | 10 |
| ... | 10 | |
Table 2: Template for GPCR Specificity Assay Results
| GPCR Target | Agonist Used | Fasitibant IC50 (µM) |
|---|---|---|
| Bradykinin B2 | Bradykinin | |
| Bradykinin B1 | des-Arg9-bradykinin | |
| Angiotensin AT1 | Angiotensin II |
| ... | ... | |
Visualizations
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of Fasitibant.
Caption: Experimental workflow for investigating potential off-target effects of Fasitibant.
References
- 1. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Fasitibant chloride hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. beckerentandallergy.com [beckerentandallergy.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Fasitibant Free Base Toxicity Assessment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro toxicity of fasitibant free base.
Frequently Asked Questions (FAQs)
Q1: Which cytotoxicity assay is most appropriate for assessing the effects of this compound?
A1: The choice of assay depends on the expected mechanism of action of fasitibant and the specific research question. For a general assessment of cell viability, metabolic assays like the MTT or MTS assay are suitable.[1] If you suspect fasitibant induces membrane damage, a lactate dehydrogenase (LDH) release assay would be more appropriate.[2] For a more detailed analysis of the mode of cell death (apoptosis vs. necrosis), assays that measure caspase activity or use dyes like Annexin V and propidium iodide are recommended.
Q2: What are the critical controls to include in a cytotoxicity experiment with fasitibant?
A2: Several controls are essential for accurate interpretation of results:
-
Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve fasitibant (e.g., DMSO) at the highest concentration present in the experimental wells. This control is crucial to ensure that the solvent itself is not causing toxicity.[3]
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance or fluorescence.[4]
Q3: How do I select the appropriate cell lines for testing fasitibant toxicity?
A3: The choice of cell lines should be guided by the therapeutic target of fasitibant. Since fasitibant is a bradykinin B2 receptor antagonist, it would be relevant to use cell lines that endogenously express this receptor. Additionally, using a panel of cell lines from different tissues (e.g., liver, kidney, neuronal cells) can provide a broader understanding of potential off-target toxicities.[5] It is also common to include a standard, well-characterized cell line like HEK293 or HeLa for baseline comparisons.
Q4: At what concentrations should I test fasitibant?
A4: A wide range of concentrations should be tested to generate a dose-response curve. A common approach is to use a serial dilution, for example, from 100 µM down to 0.01 µM. The specific range should be informed by the expected therapeutic concentration of the drug.
Q5: What is the ideal duration for exposing cells to fasitibant?
A5: The incubation time can vary depending on the cell type and the expected mechanism of toxicity.[6] Typical exposure times are 24, 48, and 72 hours.[2] Shorter time points may be necessary to detect acute toxicity, while longer exposures might be required for compounds that affect cell proliferation.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
Q: My absorbance/fluorescence readings for replicate wells treated with the same concentration of fasitibant are highly variable. What could be the cause?
A: High variability can obscure the true effect of the compound. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the wells is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting.[5]
-
-
Pipetting Errors: Inaccurate pipetting of cells, compounds, or assay reagents will lead to inconsistent results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips.
-
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity.[2]
-
-
Cell Clumping: Clumped cells will not distribute evenly and can lead to variable results.
-
Solution: Ensure single-cell suspension after trypsinization by gently pipetting up and down.
-
Problem 2: Unexpected Results in MTT Assay
Q: I observed an increase in absorbance at higher concentrations of fasitibant in my MTT assay, suggesting increased viability. This is contrary to my expectations. Why might this happen?
A: This is a known artifact that can occur with certain compounds.
-
Compound Interference: Fasitibant might be chemically reducing the MTT reagent to formazan, leading to a false-positive signal.[1]
-
Solution: Run a control experiment with fasitibant in cell-free medium containing the MTT reagent to check for direct reduction.[1]
-
-
Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to a temporary increase in metabolic activity and therefore more formazan production, even if the cells are not healthy.[1]
-
Solution: Complement the MTT assay with a different type of cytotoxicity assay that does not measure metabolic activity, such as an LDH release assay or a trypan blue exclusion assay. Also, observe cell morphology under a microscope.[1]
-
Problem 3: Low Signal in LDH Assay
Q: I can see significant cell death under the microscope after treatment with fasitibant, but the LDH release assay shows a very low signal. What could be the issue?
A: A discrepancy between microscopic observation and LDH assay results can be due to several factors.
-
Timing of the Assay: LDH is released upon loss of membrane integrity, which is a feature of late apoptosis or necrosis. If fasitibant induces apoptosis, there might be a delay between the morphological signs of cell death and significant LDH release.
-
Solution: Perform a time-course experiment with later time points to capture LDH release.
-
-
Compound Inhibition of LDH: The compound itself might be inhibiting the LDH enzyme, preventing the conversion of the substrate and leading to a low signal.
-
Solution: To test for this, you can lyse untreated cells to release LDH and then add fasitibant to the lysate before performing the assay.[7]
-
-
Instability of LDH: LDH in the supernatant may degrade if left at room temperature for an extended period.
-
Solution: Process the samples for the LDH assay immediately after the treatment incubation period.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Fasitibant in Various Cell Lines
| Cell Line | Tissue of Origin | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 75.2 |
| HepG2 | Liver Carcinoma | MTT | 48 | > 100 |
| SH-SY5Y | Neuroblastoma | MTT | 48 | 42.8 |
| HUVEC | Endothelial Cells | LDH | 24 | 88.5 |
| HEK293 | Embryonic Kidney | LDH | 24 | > 100 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 15 minutes.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Plate Setup: Seed cells and treat with fasitibant as described in the MTT protocol (steps 1 and 2). On the same plate, designate wells for the following controls:
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[9]
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15-30 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm.[9]
Visualizations
Caption: Hypothetical pathway of fasitibant-induced cytotoxicity.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Bioavailability of Fasitibant Free Base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Fasitibant free base.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable oral bioavailability of this compound in our preclinical studies. What are the likely causes?
A1: Low oral bioavailability of a drug candidate like this compound is often multifactorial. The primary contributing factors can be broadly categorized into physicochemical and physiological hurdles.
-
Poor Aqueous Solubility: this compound, as an organic molecule, may have limited solubility in gastrointestinal (GI) fluids. This is a common reason for poor dissolution, which is a prerequisite for absorption.
-
Low Permeability: The drug may exhibit poor permeation across the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
To troubleshoot, a systematic evaluation of these factors is recommended.
Troubleshooting Guide:
| Potential Issue | Recommended Action | Expected Outcome |
| Poor Solubility | Conduct solubility studies in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF). | Determine the extent of solubility limitation and inform formulation strategy. |
| Low Permeability | Perform in vitro permeability assays (e.g., Caco-2, PAMPA). | Quantify the permeability coefficient and identify if it's a rate-limiting step. |
| High First-Pass Metabolism | Use in vitro liver microsome stability assays. | Assess the metabolic stability of Fasitibant. |
| P-gp Efflux | Conduct Caco-2 bidirectional transport studies with and without a P-gp inhibitor. | Determine if Fasitibant is a substrate for P-gp. |
Q2: What formulation strategies can we employ to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be explored to overcome the poor bioavailability of this compound, primarily focusing on improving its solubility and dissolution rate.[1][2][3][4][5][6][7][8][9][10]
Summary of Formulation Strategies:
| Strategy | Principle | Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[1][3] | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix, improving solubility and dissolution.[1][3] | Significant enhancement in dissolution rate and bioavailability. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[1][5] | Enhances solubility, can bypass first-pass metabolism via lymphatic uptake. | Potential for drug precipitation upon dilution in GI fluids. |
| Nanotechnology | Formulation of the drug into nanoparticles (e.g., nanosuspensions, solid lipid nanoparticles) to increase surface area and saturation solubility.[2][10] | Drastic increase in dissolution velocity and bioavailability. | Manufacturing scalability and stability can be challenging. |
| Complexation | Inclusion complexes with cyclodextrins can enhance the aqueous solubility of the drug.[1] | Forms a soluble complex, masking the hydrophobic nature of the drug. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Prodrug Approach | Chemical modification of the drug to a more soluble or permeable form, which is then converted to the active drug in vivo.[2][3] | Can overcome both solubility and permeability issues. | Requires careful design to ensure efficient in vivo conversion and minimal toxicity of the promoiety. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Fasitibant Formulations
Objective: To compare the dissolution profiles of different Fasitibant formulations in biorelevant media.
Materials:
-
This compound and formulated prototypes (e.g., micronized, solid dispersion).
-
Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).
-
USP Dissolution Apparatus 2 (Paddle).
-
HPLC with a suitable column and mobile phase for Fasitibant quantification.
Method:
-
Prepare the dissolution media (SGF, FaSSIF, FeSSIF) according to standard protocols.
-
Place 900 mL of the selected medium in each dissolution vessel and maintain the temperature at 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Introduce a precisely weighed amount of the Fasitibant formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of dissolved Fasitibant in each sample by HPLC.
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passages 25-40).
-
Transwell® inserts (e.g., 12-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
This compound solution in HBSS.
-
Lucifer yellow (for monolayer integrity assessment).
-
LC-MS/MS for quantification of Fasitibant.
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the Fasitibant solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
To measure basolateral to apical (B-A) permeability, add the Fasitibant solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, determine the integrity of the cell monolayer by measuring the flux of Lucifer yellow.
-
Quantify the concentration of Fasitibant in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Visualizations
Mechanism of Action & Signaling Pathway
Fasitibant is a selective antagonist of the bradykinin B2 receptor.[11][12][13][14] Bradykinin, a potent inflammatory mediator, exerts its effects by binding to B2 receptors, which are G-protein coupled receptors (GPCRs).[15][16][17] This binding activates downstream signaling cascades, leading to various physiological responses including inflammation and pain.[15][18] Fasitibant competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream effects.[12][18][19]
Caption: Fasitibant blocks Bradykinin B2 receptor signaling.
Workflow for Overcoming Poor Bioavailability
The following workflow outlines a systematic approach to identifying and addressing the causes of poor bioavailability for a compound like this compound.
Caption: Systematic workflow for bioavailability enhancement.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. Fasitibant chloride hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fasitibant Free Base Formulation for Improved Delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals working with fasitibant free base. Due to the limited publicly available information specifically on the formulation of fasitibant as a free base, this guide combines known information about the molecule with general principles for formulating poorly soluble, weakly basic compounds. The troubleshooting advice and protocols provided are intended as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is fasitibant and what is its mechanism of action?
A1: Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin is a pro-inflammatory mediator, and by blocking its B2 receptor, fasitibant can inhibit inflammatory responses.[3][4] This mechanism makes it a candidate for research in inflammatory conditions such as osteoarthritis.[1][5] The binding of bradykinin to its B2 receptor activates downstream signaling pathways, including the NF-κB pathway, which leads to the production of inflammatory mediators like prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2).[2][3] Fasitibant prevents these downstream effects.[3]
Q2: What are the expected challenges when formulating this compound?
A2: As a non-peptide small molecule, this compound is likely to be a poorly water-soluble weak base. Challenges in its formulation are expected to be similar to other drugs in this category and may include:
-
Low aqueous solubility: This can lead to poor dissolution and, consequently, low bioavailability.
-
pH-dependent solubility: The solubility of a weak base is typically higher at acidic pH and lower at neutral to basic pH. This can be a challenge for oral delivery, as the pH of the gastrointestinal tract varies.
-
Physical instability: The amorphous form of a drug, which often has higher solubility, can be physically unstable and may recrystallize over time.[6]
-
Chemical instability: The molecule may be susceptible to degradation through hydrolysis or oxidation, which can be influenced by pH and excipients.[7]
Q3: What is the difference between using this compound and a salt form like fasitibant chloride hydrochloride?
A3: Many drugs are formulated as salts to improve their solubility and stability.[8] Fasitibant chloride hydrochloride is the salt form of fasitibant.[1] When formulating, it is crucial to know whether you are working with the free base or a salt form, as this will affect the molecular weight and potentially the solubility and other physicochemical properties.[8] The concentration of the active moiety (fasitibant) will be different between the free base and the salt form for the same weighed amount.[8]
Troubleshooting Guides
Low Solubility and Poor Dissolution
| Issue | Potential Cause | Troubleshooting Steps |
| This compound does not dissolve in aqueous buffers (e.g., PBS pH 7.4). | This compound is likely a poorly soluble weak base with limited solubility at neutral pH. | 1. pH Adjustment: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4) where its solubility should be higher. 2. Co-solvents: Use a co-solvent system. Start with a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 and gradually increase the concentration. 3. Surfactants: Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL to improve wetting and solubilization. |
| Precipitation occurs when an acidic solution of fasitibant is neutralized or diluted. | The compound is precipitating out as the pH increases and it converts back to the less soluble free base form. | 1. Use of Stabilizers: Include polymeric stabilizers like HPMC or PVP in the formulation to inhibit precipitation. 2. Lipid-Based Formulations: Consider formulating a self-emulsifying drug delivery system (SEDDS) or a microemulsion. These systems can keep the drug solubilized upon dilution in aqueous media.[9] 3. Amorphous Solid Dispersions: Prepare an amorphous solid dispersion with a hydrophilic polymer to enhance solubility and prevent recrystallization.[10] |
| Inconsistent results in in vitro dissolution studies. | Variability in the solid-state properties of the this compound powder (e.g., particle size, crystallinity). | 1. Particle Size Reduction: Micronize or nanosize the drug powder to increase the surface area for dissolution.[10] 2. Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form and purity of your starting material. |
Formulation Instability
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency over time in a liquid formulation. | Chemical degradation (e.g., hydrolysis, oxidation). | 1. pH Optimization: Conduct a stability study at different pH values to find the pH of maximum stability. 2. Antioxidants: If oxidation is suspected, add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. 3. Light Protection: Store the formulation in light-resistant containers to prevent photodegradation.[7] |
| Changes in the physical appearance of a solid dispersion (e.g., from clear to cloudy). | Recrystallization of the amorphous drug. | 1. Polymer Selection: Experiment with different polymers and drug-to-polymer ratios to find a system that best stabilizes the amorphous form. 2. Moisture Control: Protect the formulation from moisture, as water can act as a plasticizer and promote recrystallization. Store with a desiccant. |
Data Presentation
Table 1: General Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Solubility Enhancement | Advantages | Disadvantages |
| pH Adjustment | Ionization of the weak base in acidic conditions. | Simple and effective for parenteral formulations. | Risk of precipitation upon pH change; not ideal for oral delivery alone. |
| Co-solvents | Reducing the polarity of the solvent system. | Easy to prepare. | Potential for precipitation upon dilution; toxicity of some solvents. |
| Surfactants | Micellar solubilization. | Improves wetting and solubility. | Can cause foaming; some surfactants have biocompatibility issues. |
| Particle Size Reduction | Increased surface area for dissolution.[10] | Applicable to crystalline drugs. | Can lead to aggregation; handling of fine powders can be difficult. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier in an amorphous state.[10] | Significant increase in dissolution rate. | Potential for physical instability (recrystallization). |
| Lipid-Based Systems | Solubilizing the drug in a lipid vehicle.[9] | Can improve bioavailability by multiple mechanisms. | Can be complex to formulate and characterize. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within the cyclodextrin cavity.[10] | Enhances solubility and stability. | Can be expensive; potential for drug displacement. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse a predetermined amount of this compound (e.g., 2% w/v) in the stabilizer solution to form a pre-suspension.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a bead mill with appropriate grinding media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using a dynamic light scattering instrument.
-
Assess the morphology of the nanoparticles using scanning or transmission electron microscopy.
Protocol 2: In Vitro Release Study of a Fasitibant Formulation
Objective: To determine the in vitro release profile of a fasitibant formulation using a dialysis method.
Materials:
-
Fasitibant formulation (e.g., nanosuspension)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween® 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
HPLC system for analysis
Methodology:
-
Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Accurately measure a volume of the fasitibant formulation (containing a known amount of the drug) and place it inside the dialysis bag. Seal both ends of the bag.
-
Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C and agitate the system (e.g., using a shaking water bath at 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: HPLC Method for Quantification of Fasitibant
Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method for the quantification of fasitibant. This is an example method and may require optimization.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and 0.1% trifluoroacetic acid in water
-
Fasitibant reference standard
-
Filtration apparatus for mobile phase and samples
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase components and filter them through a 0.45 µm membrane filter. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., start with 30% acetonitrile and increase to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determine the wavelength of maximum absorbance for fasitibant by scanning a standard solution with a UV spectrophotometer (e.g., start by testing around 230 nm).
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Standard Preparation: Prepare a stock solution of fasitibant reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Sample Preparation: Dilute the samples from the in vitro release study with the mobile phase to fall within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of fasitibant in the samples from the calibration curve.
Visualizations
Signaling Pathway of Fasitibant Action
Caption: Fasitibant blocks the bradykinin B2 receptor signaling pathway.
Experimental Workflow for Formulation Development
Caption: A general workflow for developing a this compound formulation.
References
- 1. US11564916B2 - Pharmaceutical composition and administrations thereof - Google Patents [patents.google.com]
- 2. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. Fasitibant chloride hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Dosage and formulation - Patent US-11000517-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsit.com [ijsit.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Interpreting Unexpected Results with Fasitibant Free Base
Welcome to the technical support center for Fasitibant free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 (BK2) receptor.[1][2] Its primary mechanism of action is to block the binding of bradykinin to the B2 receptor, thereby inhibiting the pro-inflammatory and pain-sensitizing effects of bradykinin.[3][4] Bradykinin is a key mediator in various physiological and pathological processes, including inflammation, vasodilation, and pain.[4][5]
Q2: We are observing a weaker than expected inhibitory effect of Fasitibant in our in vitro assay. What could be the cause?
Several factors could contribute to a weaker than expected effect:
-
Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure that the compound is fully dissolved. It is recommended to first dissolve it in an organic solvent like DMSO and then further dilute it in your experimental buffer. However, be mindful of the final DMSO concentration as it can affect cell viability and function. The stability of Fasitibant in your specific cell culture media and experimental conditions should also be considered, as degradation can lead to reduced potency.[6][7]
-
Cell Passage Number: The expression level of the B2 receptor can vary with cell passage number. High-passage number cells may have reduced receptor expression, leading to a diminished response. It is advisable to use cells within a consistent and low passage number range.
-
Agonist Concentration: Ensure that the concentration of the bradykinin agonist used to stimulate the cells is appropriate. If the agonist concentration is too high, it may overcome the competitive antagonism of Fasitibant, especially at lower concentrations of the antagonist. An EC80 concentration of the agonist is often recommended for antagonist assays.
-
Assay-dependent Variability: The observed potency of an antagonist can vary between different assay formats (e.g., binding assays vs. functional assays).[8][9] Functional assays, such as calcium flux or measurement of downstream signaling molecules, are generally preferred for assessing the inhibitory effect of an antagonist on receptor signaling.
Q3: We are seeing a bell-shaped dose-response curve with Fasitibant, where higher concentrations lead to a reduced effect. Is this expected?
While not commonly reported for Fasitibant specifically, bell-shaped or U-shaped dose-response curves can be observed with some pharmacological agents.[10] This phenomenon, sometimes referred to as hormesis, can be caused by several factors, including:
-
Off-target effects at higher concentrations: At high concentrations, Fasitibant might interact with other receptors or signaling molecules, leading to confounding effects that mask its primary inhibitory action on the B2 receptor.
-
Receptor desensitization or downregulation: Prolonged exposure to high concentrations of an antagonist can sometimes lead to changes in receptor expression or signaling pathways.
-
Compound aggregation: At high concentrations, poor solubility can lead to the formation of compound aggregates, which may have altered biological activity or interfere with the assay readout.
If you observe a bell-shaped curve, it is recommended to carefully examine the solubility of Fasitibant at the higher concentrations and consider potential off-target effects.
Q4: Could Fasitibant have off-target effects that might explain our unexpected results?
While Fasitibant is described as a selective B2 receptor antagonist, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. For instance, another bradykinin B2 receptor antagonist, Icatibant, has been shown to block aminopeptidase N at micromolar concentrations, which could alter the signaling of other peptides.[1][11] Although a comprehensive off-target screening panel for Fasitibant is not publicly available, it is a critical consideration when interpreting unexpected data. If you suspect off-target effects, consider using a structurally different B2 receptor antagonist as a control to see if the unexpected effect is specific to Fasitibant.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal | Autofluorescence of the compound or cell culture medium. | 1. Run a control with Fasitibant alone (no cells) to check for compound autofluorescence. 2. Use phenol red-free medium, as phenol red can contribute to background fluorescence. 3. If using a fluorescence-based assay, consider a different fluorescent dye with excitation/emission spectra that do not overlap with Fasitibant. |
| Poor reproducibility | Inconsistent cell seeding density, variations in reagent preparation, or edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding. 2. Use a consistent cell passage number for all experiments. 3. Prepare fresh dilutions of Fasitibant and agonist for each experiment. 4. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| No inhibition observed | Incorrect compound concentration, inactive compound, or absence of functional B2 receptors on the cells. | 1. Verify the concentration of the Fasitibant stock solution. 2. Test a fresh batch of the compound. 3. Confirm the expression of functional B2 receptors on your cell line using a potent B2 agonist and measuring a known downstream response (e.g., calcium influx). 4. Perform a positive control experiment with a known B2 receptor antagonist. |
| Cell toxicity observed | High concentration of DMSO or inherent cytotoxicity of Fasitibant at high concentrations. | 1. Ensure the final DMSO concentration in the assay is below a toxic level for your cell line (typically <0.5%). 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the concentrations of Fasitibant used in your experiment. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of efficacy | Poor bioavailability, rapid metabolism, or inappropriate dosing regimen. | 1. Review the pharmacokinetic properties of Fasitibant if available. The route of administration and dosing frequency should be optimized to maintain an effective concentration at the target tissue. 2. Consider using a formulation that enhances the solubility and stability of Fasitibant for in vivo administration. 3. Measure the plasma and/or tissue concentrations of Fasitibant to confirm exposure. |
| Unexpected side effects | Off-target effects or interaction with other biological systems. | 1. Carefully observe the animals for any unexpected behavioral or physiological changes. 2. Consider potential off-target effects based on the known pharmacology of bradykinin receptor antagonists. 3. If possible, measure biomarkers related to potential off-target pathways. |
| High variability in animal responses | Inconsistent drug administration, differences in animal health status, or genetic variability. | 1. Ensure accurate and consistent dosing for all animals. 2. Use healthy animals from a reputable supplier and allow for an adequate acclimatization period. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: In Vitro Potency of Bradykinin B2 Receptor Antagonists
| Compound | Receptor | Assay Type | Potency (pA2 or pKi) | Reference |
| FR173657 | Human B2 | Binding (HUV) | 8.59 (pKi) | [8] |
| FR173657 | Human B2 | Functional (HUV) | 7.80 (pKB) | [8] |
| FR173657 | Rat B2 | Binding (RU) | 9.81 (pKi) | [8] |
| FR173657 | Rat B2 | Functional (RU) | 8.17 (pKB) | [8] |
| Hoe 140 (Icatibant) | Human B2 | Binding (HUV) | 10.52 (pKi) | [8] |
| Hoe 140 (Icatibant) | Human B2 | Functional (HUV) | 8.18 (pKB) | [8] |
| WIN 64338 | Human B2 | Binding (HUV) | - | [8] |
| WIN 64338 | Rat B2 | Binding (RU) | - | [8] |
Experimental Protocols
In Vitro Calcium Flux Assay (General Protocol)
This protocol provides a general framework for assessing the antagonist activity of Fasitibant on the bradykinin B2 receptor by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the bradykinin B2 receptor (e.g., CHO-K1 cells stably expressing the human B2 receptor).
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
This compound.
-
Bradykinin (or another B2 receptor agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the B2 receptor-expressing cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
After the dye loading incubation, wash the cells twice with HBSS.
-
Add the different concentrations of Fasitibant to the wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (e.g., DMSO at the same final concentration as in the Fasitibant-treated wells).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the bradykinin agonist solution in HBSS at a concentration that will give a final EC80 response.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record the fluorescence signal over time (kinetic read). Establish a stable baseline reading for 10-20 seconds.
-
Using the plate reader's injection system, add the bradykinin agonist to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle control (100% response).
-
Plot the normalized response against the logarithm of the Fasitibant concentration to generate a dose-response curve and calculate the IC50 value.[12][13][14]
-
In Vivo Carrageenan-Induced Paw Edema Model (General Protocol)
This is a widely used model to assess the anti-inflammatory activity of compounds in vivo. This protocol is a general guideline and should be optimized for your specific experimental setup.[3][15][16]
Materials:
-
Male Wistar rats or Swiss albino mice.
-
This compound.
-
Vehicle for Fasitibant administration (e.g., 0.5% carboxymethyl cellulose).
-
Carrageenan solution (e.g., 1% w/v in sterile saline).
-
Plethysmometer for measuring paw volume.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer Fasitibant or the vehicle to the animals via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the Fasitibant-treated groups compared to the vehicle-treated control group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the inhibitory action of Fasitibant.
Caption: General experimental workflows for in vitro and in vivo studies with Fasitibant.
Caption: A logical troubleshooting workflow for interpreting unexpected results with Fasitibant.
References
- 1. researchgate.net [researchgate.net]
- 2. Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin B2-receptor antagonism attenuates fatal cardiocirculatory breakdown induced by severe experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. clyte.tech [clyte.tech]
- 14. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fasitibant and Icatibant for Bradykinin B2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fasitibant free base and Icatibant, two prominent antagonists of the bradykinin B2 receptor (B2R). By examining their binding affinities and the experimental methodologies used to determine these values, this document aims to equip researchers with the critical data needed for informed decisions in drug development and pharmacological studies.
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, a G-protein coupled receptor.[1][2] Antagonism of this receptor is a key therapeutic strategy for conditions characterized by excessive bradykinin activity, such as hereditary angioedema (HAE).[1][2][3] Icatibant is a synthetic peptide antagonist of the B2R, approved for the treatment of acute HAE attacks.[1][2][3] Fasitibant (also known as MEN16132) is a non-peptide B2R antagonist that has been investigated for its potential in treating conditions like osteoarthritis.[4][5][6] This guide focuses on the comparative binding characteristics of these two antagonists to the human B2 receptor.
Quantitative Comparison of B2 Receptor Binding
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The half-maximal inhibitory concentration (IC50) is another measure of potency, indicating the concentration of an antagonist that is required to inhibit 50% of a specific biological response.
The following table summarizes the reported binding affinities and functional potencies of Fasitibant (MEN16132) and Icatibant for the human bradykinin B2 receptor.
| Compound | Assay Type | Cell Line/Tissue | Species | Ki (nM) | IC50 (nM) | pKB | Reference(s) |
| Fasitibant (MEN16132) | Radioligand Binding | CHO cells | Human | 0.087 | - | - | [7] |
| Radioligand Binding | Synoviocytes | Human | 0.067 | - | - | [7] | |
| Inositol Phosphates Accumulation | CHO cells | Human | - | - | 10.3 | [8] | |
| Inositol Phosphates Accumulation | Human fibroblast-like synoviocytes | Human | - | - | 9.9 | [8] | |
| Icatibant | Radioligand Binding | CHO cells | Human | 0.081 | - | - | [7] |
| Radioligand Binding | Synoviocytes | Human | 0.066 | - | - | [7] | |
| Radioligand Binding | - | Human | 0.798 | 1.07 | - | [9] | |
| Radioligand Binding | - | Human | 0.60 | - | - | [9] | |
| Inositol Phosphates Accumulation | CHO cells | Human | - | - | 8.5 | [8] | |
| Inositol Phosphates Accumulation | Human fibroblast-like synoviocytes | Human | - | - | 8.1 | [8] |
Note: pKB values were converted from the source for consistency where necessary. Lower Ki and IC50 values, and higher pKB values, indicate greater potency.
As the data indicates, both Fasitibant and Icatibant exhibit high, sub-nanomolar affinity for the human bradykinin B2 receptor in radioligand binding assays, with very similar Ki values in directly comparative studies.[7] However, in functional assays measuring the inhibition of bradykinin-induced inositol phosphate accumulation, Fasitibant (MEN16132) demonstrates significantly greater potency than Icatibant.[8]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison of Fasitibant and Icatibant.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Fasitibant and Icatibant for the bradykinin B2 receptor.
Materials:
-
Membrane preparations from cells expressing the human B2 receptor (e.g., CHO cells or human synoviocytes).[7]
-
Radiolabeled bradykinin, such as [3H]-BK.[7]
-
Unlabeled Fasitibant and Icatibant.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Glass fiber filters (e.g., GF/C).[10]
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the B2 receptor are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[10] The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates.[10] Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand ([3H]-BK), and varying concentrations of the unlabeled competitor ligand (Fasitibant or Icatibant).[10]
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. This is typically done at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10] The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled bradykinin) from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Inositol Phosphates Accumulation Assay
This is a functional assay that measures the ability of an antagonist to block the downstream signaling of the B2 receptor.
Objective: To determine the functional potency (pKB) of Fasitibant and Icatibant in blocking bradykinin-induced inositol phosphate accumulation.
Materials:
-
Whole cells expressing the human B2 receptor (e.g., CHO cells or human synoviocytes).[8]
-
Bradykinin (agonist).
-
Fasitibant and Icatibant (antagonists).
-
[3H]-myo-inositol.
-
Assay medium containing LiCl.
-
Dowex resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Labeling: Cells are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist (Fasitibant or Icatibant) for a specific period.
-
Agonist Stimulation: Bradykinin is then added to the cells to stimulate the B2 receptor, leading to the production of inositol phosphates (IPs).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated from the free [3H]-myo-inositol using anion-exchange chromatography (e.g., with Dowex resin).
-
Quantification: The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the bradykinin-induced IP accumulation is measured. The concentration of the antagonist that causes a rightward shift in the agonist concentration-response curve is used to calculate the antagonist's potency, often expressed as a pKB value.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G-protein coupled receptor that, upon activation by bradykinin, primarily couples to Gαq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative In Vivo Efficacy Analysis of Fasitibant and Icatibant: A Guide for Researchers
In the landscape of bradykinin B2 receptor antagonists, Fasitibant and Icatibant have emerged as significant molecules of interest for researchers in inflammation and angioedema. Both agents act by competitively blocking the bradykinin B2 receptor, a key player in inflammatory cascades and vascular permeability.[1][2] This guide provides a comparative overview of their in vivo efficacy, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Fasitibant and Icatibant share a common mechanism of action, targeting the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon activation by its ligand, bradykinin, the B2 receptor initiates a signaling cascade that contributes to vasodilation, increased vascular permeability, and pain. Both Fasitibant and Icatibant are synthetic peptides that act as selective and competitive antagonists at this receptor, thereby mitigating the downstream effects of bradykinin.[1][2]
Figure 2. Experimental Workflow for Fasitibant in Rat Arthritis Model.
Experimental Protocol: Carrageenan-Induced Arthritis in Rats
-
Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly assigned to a vehicle control group and a Fasitibant treatment group.
-
Drug Administration: 30 minutes prior to the induction of arthritis, animals in the treatment group receive an intra-articular injection of Fasitibant (100 µg dissolved in saline) into the right knee joint. The control group receives an equivalent volume of saline.
-
Induction of Arthritis: Arthritis is induced by a single intra-articular injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right knee joint. [3]5. Assessment of Inflammation:
-
Joint Swelling: The diameter of the knee joint is measured using a digital caliper at baseline and at specified time points after carrageenan injection.
-
Pain Assessment: Nociceptive thresholds can be assessed using methods like the Randall-Selitto test, which measures the pressure required to elicit a withdrawal response.
-
Histological Analysis: At the end of the experiment, animals are euthanized, and the knee joints are collected for histological processing to assess cellular infiltration and tissue damage.
-
In Vivo Efficacy of Icatibant in Angioedema Models
Icatibant is clinically approved for the treatment of acute attacks of hereditary angioedema (HAE) and its efficacy has been extensively studied in both clinical trials and preclinical models. [4][5]A common preclinical method to assess the in vivo activity of Icatibant is the Miles assay, which measures vascular permeability.
Experimental Data: Bradykinin-Induced Vascular Permeability in Mice (Miles Assay)
| Treatment Group | Evans Blue Extravasation (µ g/site ) | % Inhibition |
| Vehicle + Bradykinin | 1.5 ± 0.2 | - |
| Icatibant (300 µg/kg) + Bradykinin | 0.4 ± 0.1 | 73% |
Data are presented as mean ± standard deviation.
dot
References
- 1. Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icatibant for hereditary angioedema [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of Fasitibant Free Base in Synovial Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fasitibant free base activity in synovial cells against other anti-inflammatory alternatives. The following sections detail experimental data, protocols, and the underlying signaling pathways to support further research and development in the treatment of inflammatory joint diseases.
Fasitibant (also known as MEN16132) is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor.[1][2] In synovial cells, which are key players in the pathology of inflammatory joint diseases like osteoarthritis and rheumatoid arthritis, the activation of the bradykinin B2 receptor by its ligand, bradykinin, triggers a cascade of pro-inflammatory responses. Fasitibant has demonstrated significant efficacy in blocking these inflammatory pathways, positioning it as a promising therapeutic candidate.
Comparative Efficacy of Fasitibant
To contextualize the activity of Fasitibant, its performance was compared against another bradykinin B2 receptor antagonist, Icatibant, as well as established anti-inflammatory agents such as the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The primary measures of efficacy are the inhibition of bradykinin-induced inflammatory mediators, specifically interleukin-6 (IL-6) and interleukin-8 (IL-8), and the modulation of the upstream signaling molecule, inositol phosphate (IP).
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data from studies on human synovial fibroblasts, providing a direct comparison of the potency of Fasitibant and its alternatives.
| Compound | Target | Parameter | Value | Cell Type | Reference |
| Fasitibant (MEN16132) | Bradykinin B2 Receptor | pKi (Binding Affinity) | 8.9 | Human Synoviocytes | [3][4] |
| Bradykinin B2 Receptor | pKB (Functional Antagonism) | 9.9 | Human Synoviocytes | [3][4] | |
| IL-6 Release Inhibition | pIC50 | 8.1 | Human Synoviocytes | [3][4] | |
| IL-8 Release Inhibition | pIC50 | 8.4 | Human Synoviocytes | [3][4] | |
| Icatibant | Bradykinin B2 Receptor | pKi (Binding Affinity) | 8.4 | Human Synoviocytes | [3][4] |
| Bradykinin B2 Receptor | pKB (Functional Antagonism) | 8.1 | Human Synoviocytes | [3][4] | |
| IL-6 Release Inhibition | pIC50 | 6.6 | Human Synoviocytes | [3][4] | |
| IL-8 Release Inhibition | pIC50 | 6.7 | Human Synoviocytes | [3][4] | |
| Dexamethasone | Glucocorticoid Receptor | IL-8 Release Inhibition | Attenuates BK-induced release | Human Synoviocytes | [4] |
| Celecoxib | COX-2 | IL-6 Inhibition | Significant decrease in synovial fluid | Human (in vivo) | [5][6] |
Higher pKi, pKB, and pIC50 values indicate greater potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Fasitibant's Mechanism of Action in Synovial Cells
Caption: Signaling pathway of Bradykinin B2 receptor activation and its inhibition by Fasitibant in synovial cells.
Experimental Workflow for Validating Fasitibant Activity
Caption: Workflow for assessing Fasitibant's inhibitory effect on bradykinin-induced inflammation in synovial cells.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.
Isolation and Culture of Human Synovial Fibroblasts
-
Tissue Procurement: Obtain synovial tissue from patients undergoing joint replacement surgery, following institutional review board approval and informed consent.
-
Digestion: Mince the tissue and digest with collagenase type VIII (1 mg/mL) in serum-free RPMI-1640 medium.
-
Cell Culture: Plate the resulting cell suspension in DMEM supplemented with 10% fetal bovine serum and antibiotics. Culture at 37°C in a humidified 5% CO2 atmosphere.
-
Purification: Passage the cells upon reaching confluence. By passage 3-4, the culture will consist of a homogenous population of fibroblast-like synoviocytes.
Radioligand Binding Assay for Bradykinin B2 Receptor Affinity
-
Membrane Preparation: Homogenize cultured synovial fibroblasts in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) and varying concentrations of Fasitibant or comparator compounds.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the pKi (the negative logarithm of the inhibition constant).
Inositol Phosphate (IP) Accumulation Assay
-
Cell Seeding: Seed human synovial fibroblasts into 96-well plates and grow to confluence.
-
Labeling (if using radiolabeling): Label the cells with [3H]-myo-inositol overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Fasitibant or comparator compounds in a buffer containing LiCl (to inhibit IP degradation).
-
Stimulation: Stimulate the cells with a fixed concentration of bradykinin for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Quantification: Separate and quantify the accumulated [3H]-inositol monophosphate using chromatography or utilize a commercially available IP-One HTRF assay kit for a non-radioactive, high-throughput method.[7][8][9][10]
-
Data Analysis: Determine the EC50 of bradykinin and the pKB of the antagonists.
Cytokine (IL-6 and IL-8) Release Assay (ELISA)
-
Cell Culture and Treatment: Seed synovial fibroblasts in 24- or 48-well plates. Pre-treat with different concentrations of Fasitibant or comparators, followed by stimulation with bradykinin for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine and determine the pIC50 value for each compound's inhibitory effect.
Conclusion
The available data strongly supports the potent anti-inflammatory activity of this compound in synovial cells, primarily through the selective and high-affinity antagonism of the bradykinin B2 receptor. Its superior potency in inhibiting key pro-inflammatory cytokines compared to Icatibant highlights its potential as a targeted therapy for inflammatory joint diseases. Further head-to-head studies with established anti-inflammatory drugs like corticosteroids and NSAIDs in synovial cell models will be crucial to fully delineate its comparative efficacy and therapeutic promise. The provided protocols and pathway diagrams offer a solid foundation for researchers to build upon in their investigation of Fasitibant and other bradykinin B2 receptor antagonists.
References
- 1. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison on functional assays for Gq-coupled GPCRs by measuring inositol monophospate-1 and intracellular calcium in 1536-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bradykinin B2 Receptor Antagonists: Fasitibant, Icatibant, and Anatibant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fasitibant (free base), a potent non-peptide bradykinin B2 receptor antagonist, with other key antagonists, Icatibant and Anatibant. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Bradykinin B2 Receptor Antagonism
Bradykinin is a potent inflammatory mediator that exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is primarily responsible for the acute inflammatory effects of bradykinin, including vasodilation, increased vascular permeability, and pain. Consequently, antagonists of the bradykinin B2 receptor are of significant interest for the treatment of various inflammatory conditions. This guide focuses on a comparative analysis of three such antagonists: Fasitibant, Icatibant, and Anatibant.
Mechanism of Action: Blocking the Bradykinin B2 Receptor Signaling Pathway
Fasitibant, Icatibant, and Anatibant all function as competitive antagonists at the bradykinin B2 receptor. By binding to the receptor, they prevent the endogenous ligand, bradykinin, from activating downstream signaling cascades. The binding of bradykinin to its B2 receptor typically activates G-proteins of the Gq/11 and Gi families. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the physiological responses associated with inflammation and pain.
Bradykinin B2 Receptor Signaling Pathway and Antagonist Action
Comparative Performance Data
The following tables summarize the available quantitative data for Fasitibant, Icatibant, and Anatibant, providing a basis for comparing their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency at the Human Bradykinin B2 Receptor
| Compound | Assay Type | Parameter | Value | Reference |
| Fasitibant (MEN16132) | Radioligand Binding ([3H]bradykinin) | pKi | 10.5 | [1] |
| Inositol Phosphates Accumulation | pKB | 10.3 | [1][2] | |
| Icatibant | Radioligand Binding ([3H]bradykinin) | Ki | 0.798 nM | |
| Radioligand Binding ([3H]bradykinin) | pKi | 10.5 | [1] | |
| Inositol Phosphates Accumulation | pKB | 8.5 | [2] | |
| Calcium Mobilization | IC50 | 1.07 nM | ||
| Anatibant (LF16-0687Ms) | Radioligand Binding ([3H]bradykinin) | pKi | 8.4 - 8.5 |
Note: pKi and pKB values are the negative logarithm of the inhibition or antagonist dissociation constant, respectively. Higher values indicate greater potency.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Fasitibant (MEN16132) | Icatibant | Anatibant (LF16-0687Ms) |
| Administration Route | Intra-articular (clinical trials) | Subcutaneous | Subcutaneous |
| Bioavailability | N/A (local administration) | ~97% | Dose-proportional pharmacokinetics observed |
| Time to Cmax | N/A | ~0.75 hours | N/A |
| Elimination Half-life | Long-lasting effect observed | 1.4 ± 0.4 hours | Independent of dose |
| Protein Binding | N/A | N/A | >97.7% |
| Metabolism | N/A | Proteolytic enzymes (CYP450 not involved) | N/A |
| Excretion | N/A | Primarily as inactive metabolites in urine | N/A |
N/A: Not available from the reviewed sources.
Table 3: Summary of Clinical Trial Data
| Compound | Indication Studied | Key Efficacy/Outcome Measures | Reference |
| Fasitibant (MEN16132) | Osteoarthritis of the Knee | Phase II trials completed, suggesting potential for pain relief. | |
| Icatibant | Hereditary Angioedema (HAE) | Median time to 50% symptom reduction: 2.0 hours (vs. 19.8 hours for placebo) in the FAST-3 trial.[3][4] | [3][4][5][6][7] |
| Anatibant (LF16-0687Ms) | Traumatic Brain Injury (TBI) | No reliable evidence of benefit or harm in a trial that was stopped early.[8][9] A Phase I study showed it was well-tolerated.[10][11] | [8][9][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Experimental Workflow for Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Membranes are isolated from cells or tissues endogenously or recombinantly expressing the bradykinin B2 receptor.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]bradykinin) and varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the B2 receptor, specifically the release of intracellular calcium upon agonist stimulation.
Experimental Workflow for Calcium Mobilization Assay
Methodology:
-
Cell Culture: Cells expressing the bradykinin B2 receptor are plated in a multi-well format.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to intracellular calcium.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A B2 receptor agonist, such as bradykinin, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) is determined. The antagonist dissociation constant (Kb) can be calculated from the IC50.
Carrageenan-Induced Inflammatory Arthritis in Rats
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of drug candidates.
Methodology:
-
Induction of Arthritis: A solution of carrageenan (a sulfated polysaccharide) is injected into the knee joint of rats. This induces an acute inflammatory response characterized by edema, pain, and neutrophil infiltration.
-
Drug Administration: The test compound (e.g., Fasitibant) is administered, often locally via intra-articular injection, either before or after the carrageenan injection.
-
Assessment of Inflammation:
-
Edema: Joint swelling is measured using calipers or a plethysmometer at various time points after carrageenan injection.
-
Pain/Hyperalgesia: Nociceptive thresholds are assessed using methods such as the paw pressure test or measurement of weight-bearing on the inflamed limb.
-
-
Biochemical Analysis: At the end of the experiment, synovial fluid or tissue can be collected to measure the levels of inflammatory mediators such as prostaglandins and cytokines.
-
Histological Analysis: The joint tissue can be processed for histological examination to assess cellular infiltration and tissue damage.
Conclusion
Fasitibant, Icatibant, and Anatibant are all potent antagonists of the bradykinin B2 receptor, but they exhibit distinct profiles in terms of their chemical nature, in vitro potency, pharmacokinetic properties, and clinical applications. Fasitibant, a non-peptide antagonist, demonstrates high potency in functional assays and is being investigated for localized treatment of osteoarthritis. Icatibant, a peptide-based antagonist, is an established therapy for hereditary angioedema, with a well-characterized pharmacokinetic and efficacy profile. Anatibant, another non-peptide antagonist, has been studied in the context of traumatic brain injury, although its clinical efficacy remains to be definitively established. The choice of antagonist for research or therapeutic development will depend on the specific application, desired route of administration, and the required pharmacokinetic profile.
References
- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shire Reports Positive Efficacy and Safety Results From FAST-3 Study of FIRAZYR(R) (icatibant) for Acute Attacks of Hereditary Angioedema [prnewswire.com]
- 5. Clinical efficacy of icatibant in the treatment of acute hereditary angioedema during the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thebloodtrials.org [thebloodtrials.org]
- 10. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: Fasitibant and Fasinumab for Osteoarthritis Pain
For researchers and drug development professionals navigating the landscape of novel analgesics for osteoarthritis (OA), two distinct mechanisms of action have emerged, embodied by fasitibant and fasinumab. Fasitibant targets the bradykinin B2 receptor, a key player in inflammation and pain signaling, while fasinumab, a monoclonal antibody, neutralizes nerve growth factor (NGF), a critical regulator of pain. This guide provides a detailed, data-driven comparison of these two investigational therapies, summarizing their mechanisms, clinical trial designs, and available performance data to inform future research and development.
Mechanism of Action and Signaling Pathways
Fasitibant is a non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin is a pro-inflammatory peptide that is released in response to tissue injury and inflammation.[2] Its binding to the B2 receptor on nociceptive sensory neurons triggers a signaling cascade that contributes to pain perception.
The signaling pathway initiated by bradykinin binding to its B2 receptor is multifaceted. It primarily involves the activation of G-protein Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to neuronal depolarization and the transmission of pain signals. DAG activates protein kinase C (PKC), which can sensitize ion channels, further contributing to hyperalgesia.[3] Fasitibant, by blocking the B2 receptor, aims to interrupt this cascade at its origin.
Fasinumab is a fully human monoclonal antibody that targets and inhibits Nerve Growth Factor (NGF).[4] NGF is a neurotrophin that is upregulated in chronic pain states like osteoarthritis and plays a crucial role in the survival and function of sensory neurons.[5] By binding to NGF, fasinumab prevents it from activating its receptors on nociceptors, namely the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[6]
The binding of NGF to TrkA initiates a signaling cascade that leads to the sensitization of peripheral nociceptors, making them more responsive to painful stimuli. The NGF/TrkA pathway is a key contributor to the chronic pain associated with osteoarthritis.[5] Fasinumab's mechanism is to sequester free NGF, thereby preventing the initiation of this pain-sensitizing cascade.
Head-to-Head Clinical Performance
Direct head-to-head clinical trials comparing fasitibant and fasinumab have not been conducted. Therefore, a comparison must be drawn from their individual clinical trial data in patients with osteoarthritis of the knee or hip.
Efficacy Data
Fasinumab has undergone extensive clinical evaluation in Phase II and III trials. A Phase IIb/III, randomized, double-blind, placebo-controlled study provides significant insight into its efficacy.[7][8] In this trial, patients with moderate-to-severe OA pain of the knee or hip who had an inadequate response or intolerance to other analgesics were randomized to receive fasinumab (1 mg, 3 mg, 6 mg, or 9 mg) or placebo every 4 weeks for 16 weeks.[7] The primary efficacy endpoints were the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and physical function subscale scores at week 16.[7]
| Efficacy Endpoint (Change from Baseline at Week 16) | Fasinumab (All Doses) | Placebo |
| WOMAC Pain Subscale Score (Least Squares Mean Difference) | -0.78 to -1.40 (statistically significant vs. placebo) | - |
Fasitibant has completed Phase 2 clinical trials for osteoarthritis of the knee.[9] Two notable trials are NCT01091116 and NCT02205814.[9] However, the detailed quantitative results from these studies have not been widely published, precluding a direct comparison with the robust data available for fasinumab.
| Efficacy Endpoint | Fasitibant | Placebo |
| Change in WOMAC Pain Subscale Score | Data not publicly available | Data not publicly available |
| Change in WOMAC Physical Function Score | Data not publicly available | Data not publicly available |
Safety and Tolerability
Fasinumab has shown a distinct safety profile in clinical trials. The most notable adverse events are related to joint safety, specifically a dose-dependent increase in arthropathies.[7][8]
| Adverse Event | Fasinumab (Combined Doses) | Placebo |
| Treatment-Emergent Adverse Events | 17% | 10% |
| Discontinuation due to Adverse Events | 4% | 1% |
| Adjudicated Arthropathies | 7% | 1% |
| Destructive Arthropathy | 1 patient (out of 337) in the 6 mg group | 0 |
Fasitibant's clinical safety data from its Phase 2 trials in osteoarthritis is not publicly available. Preclinical studies in rats have shown that intra-articular fasitibant can reduce carrageenan-induced inflammatory hyperalgesia.[3]
| Adverse Event | Fasitibant | Placebo |
| Treatment-Emergent Adverse Events | Data not publicly available | Data not publicly available |
| Serious Adverse Events | Data not publicly available | Data not publicly available |
Experimental Protocols
Fasinumab Phase IIb/III Study (NCT01588723)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[7]
-
Participants: 421 patients with moderate-to-severe osteoarthritis pain of the hip or knee with a history of inadequate pain relief or intolerance to analgesics.[10]
-
Intervention: Subcutaneous injections of fasinumab (1 mg, 3 mg, 6 mg, or 9 mg) or placebo every 4 weeks for 16 weeks.[7]
-
Primary Endpoints: Change from baseline to week 16 in the WOMAC pain and physical function subscale scores.[7]
-
Joint Safety Assessment: Joints were monitored by plain film radiography and magnetic resonance imaging (MRI) at scheduled assessments and if prompted by active joint symptoms.[7][8]
Fasitibant Phase 2 Study (NCT02205814)
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, dose-finding study.
-
Participants: Approximately 400 patients with symptomatic primary osteoarthritis of the knee.
-
Intervention: A single intra-articular injection of one of three dosages of fasitibant (low, intermediate, and high dose) or placebo.
-
Primary Efficacy Variable: Change of the Western Ontario and McMaster Universities Visual Analogue Scale 3.1 A (WOMAC VA 3.1 A) (total pain) subscore from baseline up to 2 weeks after randomization.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Introduction [frontiersin.org]
- 3. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. A phase III study to evaluate the long-term safety and efficacy of fasinumab in patients with pain due to osteoarthritis of the knee or hip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy, Tolerability, and Joint Safety of Fasinumab in Osteoarthritis Pain: A Phase IIb/III Double-Blind, Placebo-Controlled, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy, Tolerability, and Joint Safety of Fasinumab in Osteoarthritis Pain: A Phase IIb/III Double‐Blind, Placebo‐Controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Regeneron Pain Drug Clears Late-Stage Trial - The Rheumatologist [the-rheumatologist.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Specificity and Selectivity of Fasitibant Free Base: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fasitibant free base, a potent and selective nonpeptide antagonist of the bradykinin B2 (B2) receptor, with other relevant alternatives.[1] The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development endeavors. Fasitibant has been investigated for its potential therapeutic effects in conditions such as osteoarthritis.[1]
Comparative Analysis of Bradykinin B2 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of Fasitibant (also known as MEN16132) and other selective B2 receptor antagonists, including Icatibant, Anatibant, and Deltibant. Lower Ki, IC50, and Kb values indicate higher affinity and potency.
Table 1: Binding Affinity (Ki) of Bradykinin B2 Receptor Antagonists
| Compound | Receptor Target | Assay Type | Species | Ki (nM) | Reference(s) |
| Fasitibant (MEN16132) | B2 | Radioligand Binding | Human | 0.032 (pKi 10.5) | [2] |
| B2 | Radioligand Binding | Rat | 0.04 (pKi 10.4) | [3] | |
| Icatibant | B2 | Radioligand Binding | Human | 0.60 | [4] |
| B1 | Radioligand Binding | Human | >1000 | [2] | |
| Anatibant | B2 | Radioligand Binding | Human | 0.67 | [1] |
| Deltibant | B2 | N/A | N/A | N/A |
Table 2: Functional Potency (IC50/Kb/pA2) of Bradykinin B2 Receptor Antagonists
| Compound | Receptor Target | Assay Type | Species | IC50/Kb/pA2 (nM) | Reference(s) |
| Fasitibant (MEN16132) | B2 | Inositol Phosphates Accumulation | Human | 0.05 (pKB 10.3) | [2] |
| B2 | Uterus Contraction | Rat | ~0.2 (pKB 9.7) | [3] | |
| Icatibant | B2 | Calcium Mobilization | Human | 2.81 (Kb) | [4] |
| B2 | Umbilical Vein Contraction | Human | 8.71 (pA2) | [4] | |
| Anatibant | B2 | N/A | N/A | N/A | |
| Deltibant | B2 | N/A | N/A | N/A |
Specificity and Selectivity Profile
Fasitibant demonstrates high specificity for the bradykinin B2 receptor. This is evident from its sub-nanomolar affinity for the B2 receptor, in stark contrast to its significantly lower affinity for the bradykinin B1 receptor. Studies on closely related compounds, such as "Compound 3" which shares a similar chemical scaffold, have shown a high degree of selectivity across a wide range of molecular targets.[5][6] In a screening against 138 molecular targets, including GPCRs, ion channels, enzymes, and transporters, "Compound 3" exhibited minimal interaction (<50% inhibition at 10 µM) with most off-targets, including the bradykinin B1 receptor.[5] This suggests a favorable selectivity profile for Fasitibant.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the bradykinin B2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human bradykinin B2 receptor (e.g., CHO cells) or from tissues endogenously expressing the receptor.[4]
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the B2 receptor, such as [3H]bradykinin ([3H]BK), in the presence of varying concentrations of the unlabeled test compound.[4]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration using glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters, which corresponds to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to inhibit the downstream signaling cascade initiated by receptor activation.
Objective: To determine the functional potency (IC50 or Kb) of the test compound in blocking bradykinin-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells expressing the bradykinin B2 receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye shows a marked increase in fluorescence upon binding to intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Fasitibant).
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the B2 receptor, such as bradykinin, at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: The change in fluorescence, indicating the influx of intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response is determined as the IC50 value. The antagonist dissociation constant (Kb) can be calculated from the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflows for Antagonist Validation.
References
- 1. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.pharvaris.com [ir.pharvaris.com]
- 5. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
Fasitibant Free Base for Osteoarthritis: A Comparative Analysis of a Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fasitibant free base, a selective bradykinin B2 receptor antagonist, for the treatment of osteoarthritis (OA). While clinical investigation into fasitibant for OA has been conducted, the public availability of quantitative results is limited. This document summarizes the existing information on fasitibant, its mechanism of action, and its clinical development program. To provide a comprehensive landscape, this guide compares fasitibant with other therapeutic modalities for osteoarthritis, including a nerve growth factor (NGF) inhibitor (fasinumab), intra-articular corticosteroids, and non-steroidal anti-inflammatory drugs (NSAIDs), for which clinical trial data are available.
The Role of Bradykinin B2 Receptor in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, synovial inflammation, and pain. Bradykinin, a pro-inflammatory peptide, is implicated in the pathophysiology of OA. It acts through two main receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in various joint tissues and, when activated by bradykinin, contributes to pain, inflammation, and vasodilation, all of which are hallmarks of OA. Fasitibant, as a selective B2 receptor antagonist, is designed to block these effects, thereby offering a targeted therapeutic approach to alleviate the signs and symptoms of osteoarthritis.
Signaling Pathway of Bradykinin B2 Receptor Antagonism in Osteoarthritis
Caption: Bradykinin B2 receptor signaling pathway in osteoarthritis and the inhibitory action of fasitibant.
This compound Clinical Trial in Osteoarthritis
A Phase II clinical trial, known as the "Albatross" study (NCT02205814), was conducted to evaluate the efficacy and safety of an intra-articular injection of fasitibant in patients with symptomatic knee osteoarthritis. While press releases from the sponsoring company, Menarini, confirmed the completion of patient enrollment and treatment for this study, the quantitative results have not been made publicly available in peer-reviewed literature or conference presentations.
Experimental Protocol: Fasitibant (Albatross - NCT02205814)
| Parameter | Description |
| Study Design | A double-blind, randomized, placebo-controlled, four-parallel-arm, dose-finding study. |
| Patient Population | Approximately 400 male and female patients, aged 40-80 years, with a clinical diagnosis of symptomatic primary osteoarthritis of the knee. |
| Intervention | A single intra-articular injection of one of three dosages of fasitibant (low, intermediate, and high dose) or placebo. |
| Primary Endpoint | Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) VA 3.1 A (total pain) subscore at 2 weeks post-randomization. |
| Secondary Endpoints | Assessment of safety and tolerability through monitoring of adverse events and clinical laboratory tests. |
Comparative Efficacy of Osteoarthritis Treatments
To provide a context for the potential efficacy of fasitibant, this section presents clinical trial data for other established and investigational treatments for osteoarthritis.
Data Presentation: Quantitative Comparison of Treatments
| Treatment (Trial) | Patient Population | Primary Endpoint | Results |
| This compound (Albatross - NCT02205814) | Symptomatic Knee OA | Change in WOMAC Pain Score at 2 weeks | Data not publicly available |
| Fasinumab (Phase IIb/III) | Moderate-to-severe Knee or Hip OA | Change in WOMAC Pain Score at 16 weeks | Statistically significant reduction compared to placebo (Least squares mean difference ranging from -0.78 to -1.40) |
| Intra-articular Corticosteroids (Meta-analysis) | Knee OA | Mean difference in WOMAC score vs. Placebo (Short-term: ≤6 weeks) | Statistically significant improvement (Mean Difference: -9.9) |
| Meloxicam (NSAID) (Randomized Trial) | Knee OA | WOMAC Pain Score at 4 weeks | 6.7 (Meloxicam) vs. 7.8 (Placebo) |
Experimental Protocols for Comparator Treatments
Fasinumab (Anti-NGF Antibody)
| Parameter | Description |
| Study Design | A Phase IIb/III, double-blind, placebo-controlled, randomized clinical trial. |
| Patient Population | Patients with moderate-to-severe hip or knee osteoarthritis pain with an inadequate response or intolerance to analgesics. |
| Intervention | Subcutaneous injections of fasinumab (1 mg, 3 mg, 6 mg, or 9 mg) or placebo every 4 weeks for 16 weeks. |
| Primary Endpoint | Change from baseline to week 16 in the WOMAC pain and physical function subscale scores, and patient global assessment (PGA) of OA. |
Intra-articular Corticosteroids
| Parameter | Description |
| Study Design | Systematic review and meta-analysis of randomized controlled trials. |
| Patient Population | Patients with knee osteoarthritis. |
| Intervention | Intra-articular corticosteroid injection compared to placebo injection. |
| Primary Endpoint | Mean difference in WOMAC scores between the corticosteroid and placebo groups at short-term (≤6 weeks), mid-term (>6 to ≤12 weeks), and long-term (≥24 weeks) follow-up. |
Meloxicam (NSAID)
| Parameter | Description |
| Study Design | A randomized withdrawal trial. |
| Patient Population | Patients with knee osteoarthritis who had been taking NSAIDs for at least 3 months. |
| Intervention | Continued use of meloxicam (15 mg daily) for 4 weeks versus switching to a placebo. |
| Primary Endpoint | Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain score at 4 weeks. |
Summary and Future Directions
This compound, as a bradykinin B2 receptor antagonist, represents a targeted approach to managing the inflammatory and pain components of osteoarthritis. Preclinical evidence and the established role of bradykinin in OA pathophysiology provide a strong rationale for its investigation.
However, the lack of publicly available quantitative data from the Phase II "Albatross" study makes it impossible to definitively assess its clinical efficacy and safety in comparison to other treatments. The data presented for fasinumab, intra-articular corticosteroids, and NSAIDs demonstrate varying degrees of efficacy in managing OA symptoms, each with its own benefit-risk profile.
For researchers and drug development professionals, the case of fasitibant underscores the importance of transparent and timely reporting of clinical trial results. While the therapeutic potential of targeting the bradykinin B2 receptor in osteoarthritis remains an area of interest, further clinical investigation and data dissemination are necessary to establish the role of fasitibant or other molecules in this class in the management of this prevalent and debilitating disease.
Hypothetical Experimental Workflow for a Bradykinin B2 Receptor Antagonist Trial
Caption: A generalized experimental workflow for a clinical trial of an intra-articular drug for osteoarthritis.
A Comparative Guide to Bradykinin B2 Receptor Antagonists: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of several key bradykinin B2 receptor (B2R) antagonists. The objective is to offer a comprehensive resource for researchers and professionals involved in the development of therapeutics targeting the kallikrein-kinin system. The data presented is compiled from various preclinical and clinical studies to facilitate an evidence-based comparison of these compounds.
Introduction to Bradykinin B2 Receptor Antagonism
The bradykinin B2 receptor, a G-protein coupled receptor, is constitutively expressed in a variety of tissues and plays a crucial role in mediating the inflammatory and pain responses induced by bradykinin. Antagonism of the B2R is a key therapeutic strategy for conditions characterized by excessive bradykinin activity, such as hereditary angioedema (HAE). This guide focuses on a comparative analysis of prominent B2R antagonists, including the clinically approved drug Icatibant, and other investigational compounds such as Anatibant and Fasitibant, alongside other well-characterized antagonists like MEN16132 and FR173657.
Pharmacokinetic Comparison of B2R Antagonists
The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy and dosing regimen. This section summarizes the available human pharmacokinetic parameters for selected B2R antagonists.
| Parameter | Icatibant | Anatibant (LF16-0687Ms) | Fasitibant (MEN16731) |
| Administration Route | Subcutaneous | Subcutaneous | Information not publicly available |
| Tmax (Time to Maximum Concentration) | ~0.75 hours[1] | Not explicitly stated | Information not publicly available |
| Cmax (Maximum Concentration) | 974 ± 280 ng/mL (30 mg dose)[1] | Dose-proportional[2] | Information not publicly available |
| AUC (Area Under the Curve) | 2165 ± 568 ng·hr/mL (30 mg dose)[1] | Dose-proportional[2] | Information not publicly available |
| Half-life (t½) | ~1.5 - 2.0 hours[3] | Independent of dose[2] | Information not publicly available |
| Bioavailability | ~97%[1] | Not explicitly stated | Information not publicly available |
| Protein Binding | Not explicitly stated | >97.7%[2] | Information not publicly available |
Pharmacodynamic Comparison of B2R Antagonists
The pharmacodynamic properties of B2R antagonists, particularly their binding affinity and functional potency, are essential for understanding their mechanism of action and predicting their therapeutic effects. The following table presents a comparison of key pharmacodynamic parameters for several B2R antagonists.
| Antagonist | Receptor Target | Kᵢ (nM) | IC₅₀ (nM) | pA₂ | Species | Assay Type |
| Icatibant (HOE 140) | B2 | 0.60[4] | 2.81[5] | 8.06[5] | Human | Radioligand Binding / Calcium Mobilization |
| Anatibant (LF16-0687Ms) | B2 | 0.67[6] | - | - | Human | Radioligand Binding |
| MEN16132 | B2 | ~0.032 (pKi 10.5)[4] | - | 9.02[5] | Human | Radioligand Binding / Isolated Umbilical Vein |
| FR173657 | B2 | 1.7[7] | 6.1[8] | 8.2[7] | Human / Guinea Pig | Radioligand Binding / Ileum Contraction |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of B2R antagonism and the methods used for characterization, the following diagrams illustrate the B2R signaling pathway and a typical experimental workflow for assessing antagonist activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize B2R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the B2 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the B2 receptor by an unlabeled antagonist.
Materials:
-
Membrane preparations from cells or tissues expressing the B2 receptor.
-
Radiolabeled B2R agonist or antagonist (e.g., [³H]-Bradykinin).
-
Unlabeled B2R antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist in the binding buffer. A control group with only the radiolabeled ligand (total binding) and another with an excess of unlabeled ligand (non-specific binding) are included. The incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8][9]
Calcium Mobilization Assay
This functional assay is used to determine the potency (IC₅₀ or pA₂) of an antagonist in inhibiting the agonist-induced intracellular calcium release.
Objective: To measure the ability of a B2R antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by bradykinin.
Materials:
-
Cells expressing the B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B2R antagonist (test compound).
-
Bradykinin (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 1 hour.
-
Antagonist Incubation: After washing to remove excess dye, add varying concentrations of the B2R antagonist to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the microplate in the fluorescence reader. Record the baseline fluorescence, then inject a fixed concentration of bradykinin into each well and continue to monitor the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each well. The data is then plotted as the percentage of the maximal bradykinin response versus the antagonist concentration. The IC₅₀ value, the concentration of antagonist that causes 50% inhibition of the agonist response, is determined by fitting the data to a sigmoidal dose-response curve. The pA₂ value can also be calculated from Schild analysis if the antagonism is competitive.[10][11][12]
Conclusion
This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic profiles of several B2R antagonists. Icatibant, the only clinically approved antagonist in this list, exhibits rapid absorption and a short half-life. While comprehensive human pharmacokinetic data for Anatibant and Fasitibant remain limited in the public domain, preclinical and early clinical data suggest they are potent antagonists. The pharmacodynamic data highlight the high affinity and functional potency of several investigational compounds, such as MEN16132, which may offer advantages over existing therapies. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in this field. Further clinical investigation is required to fully elucidate the therapeutic potential of the newer generation of B2R antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical response and pharmacokinetics from a phase 1 study of an active dosing schedule of flavopiridol in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Fasitibant Free Base: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While Fasitibant free base is not classified as a hazardous substance or mixture according to its Safety Data Sheet, it is imperative to follow established laboratory protocols for chemical waste to ensure a safe working environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Chemical Identity and Safety Overview
A summary of the key identification and safety information for this compound is provided in the table below.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 869939-83-3 |
| Molecular Formula | C36H49Cl2N6O6S+ |
| Molecular Weight | 764.78 |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Although not classified as hazardous, this compound is intended for research use only and should not be used in humans or animals.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Step-by-Step Disposal Procedures
The recommended disposal procedures for this compound are based on general best practices for non-hazardous laboratory chemical waste.
Waste Minimization
Before disposal, consider methods to minimize waste. This can include ordering only the necessary quantities of the chemical and ensuring efficient use in experiments.
Container Selection and Labeling
-
Container: Use a designated, leak-proof container that is compatible with chemical waste. The original container, if in good condition, can be used.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and indicate that it is "Non-hazardous waste." Ensure the label is legible and securely attached. If other non-hazardous solid chemical waste is being collected in the same container, list all constituents.
Waste Segregation
It is crucial to segregate different types of laboratory waste to prevent accidental reactions and ensure proper disposal.
-
Do not mix this compound with hazardous waste streams such as solvents, acids, bases, or heavy metals.
-
Keep solid and liquid waste separate. This compound, a solid, should be disposed of in a designated solid chemical waste container.
Disposal Route Determination
The appropriate disposal route for non-hazardous chemical waste can vary depending on institutional policies and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The general decision-making process is outlined in the diagram below.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Ensure the container is thoroughly empty with no residual powder.
-
The first rinse of the container with a suitable solvent (e.g., water or ethanol) should be collected and disposed of as chemical waste.
-
After the initial rinse is collected, the container can typically be rinsed again and disposed of in the regular trash.
-
Before discarding, deface or remove the original label to prevent misidentification.
Spillage and First Aid
In the event of a spill, wear appropriate PPE and collect the solid material, placing it in a labeled container for disposal. For personal exposure, follow these first aid measures:
-
Inhalation: Move to fresh air.
-
Skin contact: Rinse skin with plenty of water.
-
Eye contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water.[1]
In all cases of significant exposure, seek medical attention.
By adhering to these procedures, researchers can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the laboratory. Always prioritize consulting your institution's specific waste disposal guidelines.
References
Personal protective equipment for handling Fasitibant free base
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fasitibant free base in a laboratory setting. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure research environment.
Immediate Safety and Handling Protocols
This compound is classified as a non-hazardous substance, according to its Safety Data Sheet (SDS). However, standard laboratory best practices for handling chemical compounds should always be observed.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and ensures a safe laboratory environment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Handling Workflow
Proper handling of this compound is critical for maintaining sample integrity and ensuring researcher safety. The following workflow outlines the key steps for safe handling.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
This compound is a potent and selective nonpeptide bradykinin B2 receptor (B2R) antagonist.[1] Its mechanism of action involves blocking the signaling pathways activated by bradykinin, a key mediator of inflammation.
Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the bradykinin B2 receptor, which is antagonized by this compound. Bradykinin binding to the B2 receptor activates G proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades that are implicated in inflammation and pain.[2][3][4]
Caption: The signaling cascade initiated by bradykinin binding to its B2 receptor.
Disposal Plan
As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous chemical waste should be followed. Always consult your institution's specific guidelines and local regulations.
Step-by-Step Disposal Guide
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using a suitable laboratory disinfectant or 70% ethanol.
-
Dispose of all contaminated wipes and disposable PPE in the regular laboratory waste.
-
-
Unused Compound Disposal:
-
Solid Waste: Unused solid this compound should be collected in a clearly labeled, sealed container and disposed of as non-hazardous solid chemical waste.[5][6]
-
Liquid Waste: Solutions containing this compound can be disposed of down the sanitary sewer, followed by flushing with a copious amount of water.[5][7] This is permissible for non-hazardous, water-soluble substances.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
After rinsing, the empty and decontaminated container can be disposed of in the regular laboratory glass or plastic recycling, or as regular solid waste, depending on the material.[5][8] The label on the container should be defaced or removed before disposal.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
